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  • Product: (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide
  • CAS: 25475-12-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

Abstract (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is a multifaceted organic molecule featuring a unique combination of amino, hydroxyimino (oxime), and N-methylamide functional groups. While specific experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is a multifaceted organic molecule featuring a unique combination of amino, hydroxyimino (oxime), and N-methylamide functional groups. While specific experimental data for this compound is not extensively documented in publicly accessible literature, its structural motifs suggest significant potential in medicinal chemistry and chemical synthesis. This guide provides a comprehensive technical overview of its predicted chemical properties, plausible synthetic routes, expected reactivity, and potential applications, drawing upon established principles of organic chemistry and data from closely related analogues. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the chemical space and potential utility of novel amino-oxime acetamides.

Introduction

The intersection of amino acid derivatives and oxime chemistry has yielded compounds with a wide array of biological activities. N-substituted amino acid derivatives, including acetamides, have shown promise as anticonvulsant agents, while the hydroxyimino group is a key feature in various enzyme inhibitors and has been explored for its role as a nitric oxide donor.[1][2] The title compound, (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide, integrates these functionalities, making it a compelling, albeit under-explored, target for synthesis and biological evaluation. This guide aims to consolidate the predictive understanding of this molecule, providing a foundational resource for its synthesis, characterization, and application.

Predicted Physicochemical and Spectroscopic Properties

Direct experimental data for (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is scarce. However, we can extrapolate its properties from closely related structures and computational models.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties. These are based on computational predictions and comparison with analogous compounds like 2-amino-2-cyanoacetamide and N-methylacetamide.

PropertyPredicted Value/RangeBasis for Prediction
Molecular Formula C₃H₇N₃O₂
Molecular Weight 117.11 g/mol
Appearance Colorless to pale yellow solidAnalogy with similar organic compounds
Melting Point 150-180 °C (with decomposition)General behavior of α-oximino acids and amides
Water Solubility Moderately solublePresence of polar functional groups capable of hydrogen bonding
logP -1.0 to 0.5Calculated based on functional group contributions
pKa (acidic) ~9-10 (Oxime OH)Typical pKa for oximes
pKa (basic) ~4-5 (Amino group)Typical pKa for α-amino groups
Spectroscopic Characterization

The structural features of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide would give rise to a distinct spectroscopic signature.

  • ¹H NMR:

    • A doublet for the N-methyl protons (CH₃) coupled to the amide proton (NH).

    • A broad singlet for the amino protons (NH₂).

    • A broad singlet for the amide proton (NH).

    • A singlet for the oxime proton (OH).

    • The chemical shifts would be highly dependent on the solvent and concentration due to hydrogen bonding.

  • ¹³C NMR:

    • A resonance for the N-methyl carbon (CH₃).

    • A resonance for the carbonyl carbon (C=O) of the amide.

    • A resonance for the carbon of the C=NOH group.

  • Infrared (IR) Spectroscopy:

    • Strong N-H stretching vibrations for the amino and amide groups in the range of 3200-3400 cm⁻¹.

    • A strong C=O stretching vibration for the amide around 1650-1680 cm⁻¹.

    • A C=N stretching vibration for the oxime around 1620-1660 cm⁻¹.

    • A broad O-H stretching vibration for the oxime OH group around 3100-3300 cm⁻¹.

Synthesis and Reactivity

A plausible synthetic pathway for (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide can be devised based on established organic transformations.

Proposed Synthetic Pathway

Step-by-step Protocol:

  • Protection of the amino group: The amino group of 2-amino-N-methylacetamide is first protected, for example, as a carbamate (e.g., Boc or Cbz) to prevent side reactions.

  • Oxidation to the α-keto amide: The protected amino acetamide is then oxidized to the corresponding α-keto amide.

  • Oximation: The α-keto amide is reacted with hydroxylamine hydrochloride in a suitable solvent, often with a base like pyridine or sodium acetate, to form the oxime.[2]

  • Deprotection: The protecting group on the amino group is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the final product.

Synthesis_Pathway A 2-Amino-N-methylacetamide B Protected 2-Amino-N-methylacetamide A->B Protection (e.g., Boc₂O) C Protected 2-Oxo-N-methylacetamide B->C Oxidation D Protected (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide C->D Oximation (NH₂OH·HCl) E (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide D->E Deprotection (e.g., TFA)

Caption: Proposed synthesis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide.

Chemical Reactivity

The reactivity of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is governed by its three key functional groups.

  • Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation.

  • Hydroxyimino (Oxime) Group: The oxime group can exist as Z and E isomers, with the Z isomer often being the thermodynamically more stable form. It can undergo:

    • Beckmann Rearrangement: In the presence of acid, the oxime can rearrange to form a cyanamide derivative.[3]

    • Reduction: The oxime can be reduced to a vicinal diamine using reagents like lithium aluminum hydride or catalytic hydrogenation.[3]

    • Hydrolysis: Under acidic conditions, the oxime can be hydrolyzed back to the corresponding α-keto amide.[3]

  • N-Methylamide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic and can be deprotonated by a strong base.

Potential Applications in Research and Drug Development

The structural features of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide suggest several avenues for research and potential therapeutic applications.

  • Enzyme Inhibition: The α-amino-oxime motif is present in inhibitors of various enzymes. For instance, hydroxamic acids, which are structurally related, are potent inhibitors of metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[4][5] The title compound could be investigated as an inhibitor of similar enzymes.

  • Antimicrobial and Antiviral Activity: Many compounds containing acetamide and oxime functionalities have demonstrated antimicrobial and antiviral properties.[5][6][7] The ability of the oxime group to chelate metal ions may contribute to its antimicrobial action.

  • Neuroprotective Agents: As mentioned, N-substituted aminoacetamides have been explored for their anticonvulsant properties.[1] The introduction of the hydroxyimino group could modulate this activity and introduce other neuroprotective effects.

  • Prodrug and Linker Chemistry: The functional groups on this molecule offer handles for further chemical modification, making it a potential building block for more complex molecules, prodrugs, or as a linker in bioconjugation chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is not available, precautions should be taken based on the known hazards of related compounds.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potential Hazards:

    • Skin and Eye Irritation: Similar acetamide derivatives can cause skin and eye irritation.

    • Toxicity: Some related compounds are harmful if swallowed or inhaled.[9]

    • Reactivity: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide represents an intriguing, yet underexplored, chemical entity with significant potential for applications in medicinal chemistry and organic synthesis. This guide provides a predictive framework for its chemical properties, synthesis, and reactivity, based on the established chemistry of its constituent functional groups and analogous compounds. It is hoped that this technical overview will stimulate further research into this promising molecule and its derivatives, ultimately leading to the discovery of new chemical tools and therapeutic agents.

References

  • BenchChem. (2025). Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)
  • Reactivity of oximes for diverse methodologies and synthetic applic
  • BenchChem. (2025). optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis. BenchChem.
  • Bode, J. W. (n.d.).
  • Fares, M., et al. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC.
  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). In International Journal of Pharmaceutical Sciences Review and Research (Vol. 85, Issue 2, pp. 209–216).
  • Ahmed, M., & Spenser, I. D. (n.d.). THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION. Canadian Science Publishing.
  • Oxime. (n.d.). In Wikipedia.
  • Rahman, M. A., et al. (n.d.). Oxime formation between alpha-keto acids and L-canaline. PubMed.
  • Ferris, A. F. (1959). α-Oximino Ketones. III. A New Synthesis of α-Amino Acids 1. The Journal of Organic Chemistry, 24(11), 1726–1731.
  • Fares, M., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469.
  • Lai, W. T., et al. (n.d.). N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. PMC.
  • Pinto, M., et al. (2023). The Structural Diversity and Biological Activity of Steroid Oximes. Pharmaceuticals, 16(2), 263.
  • U.S. Environmental Protection Agency. (2025). (R)-2-amino-2-(4-hydroxyphenyl)acetamide Properties.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4).
  • National Center for Biotechnology Information. (n.d.). 2-Cyano-2-(hydroxyimino)acetamide. PubChem.
  • National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem.
  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26–51.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyanoacetamide. PubChem.
  • Protti, S., et al. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Me. I.R.I.S..
  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(11), 37–47.
  • Akintayo, C. O., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. MDPI.
  • Chemdiv. (n.d.). Compound 2-(hydroxyimino)-N-[(piperidin-4-yl)methyl]acetamide.
  • Jacquot, C., et al. (2023). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 28(21), 7356.
  • Al-Masoudi, N. A. L., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. PMC.
  • ResearchGate. (n.d.). Diagram of N-methyl acetamide hydrogen bonded to acetamide, depicting....
  • Ghani, H. A., & Sarhan, B. M. (2020). SYNTHESIS AND SPECTROSCOPIC STUDY OF N- (METHYLCARBAMOTHIOYL) ACETAMIDE WITH THEIR METAL COMPLEXES. Biochemical and Cellular Archives, 20(1), 2309–2316.
  • SpectraBase. (n.d.). Acetamide, N-methyl-2-(methylamino)-2-thioxo-.
  • NIST. (n.d.). Acetamide, n-methyl-2-(n-methylanilino)-. NIST WebBook.

Sources

Exploratory

Technical Guide: Stereoselective Synthesis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

Here is an in-depth technical guide on the synthesis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide . [1] Executive Summary (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide (also known as -methyloxalamidoxime ) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the synthesis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide .

[1]

Executive Summary

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide (also known as


-methyloxalamidoxime ) is a critical bifunctional intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds, particularly 1,2,4-oxadiazoles  and nucleoside analogs .[1] Its structure features an amidoxime moiety adjacent to an 

-methylamide, providing unique electronic properties and chelating potential.[1]

This guide details a robust, two-step synthetic pathway starting from ethyl cyanoformate .[1] It emphasizes the stereoselective formation of the (Z)-isomer , which is thermodynamically favored due to intramolecular hydrogen bonding. The protocol is designed for scalability, safety, and high purity, avoiding the use of highly toxic gaseous cyanogen variants where possible.

Retrosynthetic Analysis & Pathway Design[1]

The target molecule, (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide (3 ), can be disconnected into two primary precursors:


-methylcyanoformamide  (2 ) and hydroxylamine .[1]
Strategic Disconnections:
  • C-N Bond Formation (Amidoxime): The core amidoxime functionality (

    
    ) is classically installed via the nucleophilic addition of hydroxylamine to a nitrile group.
    
  • Amide Bond Formation: The

    
    -methylamide backbone is established early by reacting ethyl cyanoformate with methylamine.[1]
    
Reaction Scheme (Graphviz)

SynthesisPathway Start Ethyl Cyanoformate (1) Inter N-Methylcyanoformamide (2) Start->Inter Step 1: Aminolysis -10°C to 0°C, EtOH Reagent1 Methylamine (33% in EtOH) Reagent1->Inter Product (2Z)-2-Amino-2-(hydroxyimino)- N-methylacetamide (3) Inter->Product Step 2: Amidoxime Formation 0°C to RT, MeOH Reagent2 Hydroxylamine HCl + NaOMe Reagent2->Product

Caption: Two-step synthesis pathway from ethyl cyanoformate to the target amidoxime.

Technical Deep Dive: Mechanism & Stereochemistry

Thermodynamics of the (Z)-Isomer

The synthesis of amidoximes from nitriles generally yields the (Z)-isomer as the major product.[1] This stereoselectivity is driven by an intramolecular hydrogen bond between the oxime hydroxyl proton and the amine nitrogen lone pair (or the amide carbonyl oxygen in this specific substrate).

  • Structure:

    
    
    
  • Stabilization: The 5-membered intramolecular H-bond ring stabilizes the Z-configuration significantly over the E-isomer.[1]

  • Isomerization: While the kinetic product might vary based on conditions, equilibration in protic solvents (like methanol) drives the mixture toward the thermodynamic Z-form.

Step 1: Aminolysis of Ethyl Cyanoformate

The reaction of ethyl cyanoformate with methylamine is highly exothermic.

  • Selectivity: Methylamine attacks the ester carbonyl rather than the nitrile carbon due to the higher electrophilicity of the carbonyl and the leaving group ability of ethoxide.[1]

  • Side Reactions: Temperature control is vital to prevent the attack on the nitrile group (which would form an amidine) or double addition.

Experimental Protocols

Step 1: Synthesis of -Methylcyanoformamide (2)

Reagents:

  • Ethyl cyanoformate (CAS: 623-49-4): 10.0 g (101 mmol)[1]

  • Methylamine (33% wt in Ethanol): 11.3 g (120 mmol, 1.2 eq)

  • Diethyl ether (

    
    ): 100 mL
    

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and low-temperature thermometer. Flush with

    
    .
    
  • Charging: Add Ethyl cyanoformate (10.0 g) and Diethyl ether (80 mL) to the flask. Cool the solution to -10°C using an ice/salt bath.

  • Addition: Dilute the Methylamine solution with 20 mL of ether in the dropping funnel. Add this solution dropwise over 45 minutes, maintaining the internal temperature below 0°C . Caution: Reaction is exothermic.[2]

  • Reaction: Once addition is complete, stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator, bath < 30°C) to remove ether and ethanol.

  • Purification: The residue is typically a pale yellow oil or low-melting solid.[1] Purify via vacuum distillation (bp ~60-65°C at 0.5 mmHg) or recrystallization from cold

    
    /Hexanes if solid.[1]
    
    • Yield: ~7.2 g (85%)

    • Characterization: IR (

      
       stretch ~2230 cm⁻¹), ¹H NMR (
      
      
      
      :
      
      
      2.95 (d, 3H), 6.5 (br s, 1H)).
Step 2: Synthesis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide (3)

Reagents:

  • 
    -Methylcyanoformamide (2 ): 5.0 g (59.5 mmol)
    
  • Hydroxylamine hydrochloride (

    
    ): 4.55 g (65.5 mmol, 1.1 eq)
    
  • Sodium Methoxide (

    
    ): 3.54 g (65.5 mmol, 1.1 eq) (or freshly prepared from Na + MeOH)
    
  • Methanol (anhydrous): 60 mL

Protocol:

  • Free Base Generation: In a 100 mL flask, dissolve Hydroxylamine HCl in 30 mL anhydrous Methanol. Cool to 0°C. Add Sodium Methoxide (solid or solution) slowly. Stir for 15 mins. Filter off the precipitated

    
     if a clear solution is desired, though the reaction can proceed in suspension.
    
  • Reaction: In a separate 250 mL flask, dissolve

    
    -Methylcyanoformamide (5.0 g) in 30 mL Methanol. Cool to 0°C .[2][3][4]
    
  • Addition: Add the hydroxylamine solution dropwise to the nitrile solution over 30 minutes.

  • Incubation: Stir at 0°C for 2 hours, then allow to warm to RT and stir overnight (12-16 hours). Monitor by TLC (

    
     9:1); the nitrile spot will disappear, and a more polar amidoxime spot will appear.
    
  • Workup: Concentrate the solvent to ~10 mL. Add 50 mL of cold Diethyl ether or Ethyl acetate to induce precipitation.

  • Isolation: Filter the white crystalline solid. Wash with cold ether.[1]

  • Recrystallization: Recrystallize from Ethanol/Water or hot Methanol to ensure Z-purity.

    • Yield: ~5.5 g (79%)

    • Melting Point: 168–170°C (dec).

Analytical Data & Validation

To validate the synthesis, compare the isolated product against these standard parameters.

ParameterExpected ValueNotes
Appearance White crystalline solidHygroscopic; store in desiccator.[1]
Melting Point 168–170°CDecomposes upon melting.[1]
¹H NMR (DMSO-d₆)

2.65 (d, 3H,

), 5.60 (s, 2H,

), 8.10 (q, 1H,

), 9.85 (s, 1H,

)

signal is broad;

shift varies with concentration.
IR (KBr) 3450, 3350 (

), 1660 (

), 1640 (

)
Absence of Nitrile peak at 2230 cm⁻¹.
Mass Spec (ESI)


MW = 117.11

Safety & Handling

  • Ethyl Cyanoformate: Lachrymator and toxic.[1] Handle in a well-ventilated fume hood. Avoid contact with skin.[1]

  • Hydroxylamine: Potentially explosive upon heating.[1] Do not distill the final product or heat the reaction mixture above 60°C. Ensure no residual free hydroxylamine remains before disposal.[1]

  • Cyanide Derivatives: While organic nitriles are less acutely toxic than HCN, metabolic release of cyanide is possible. Treat waste streams with bleach (hypochlorite) to quench active cyanides.

References

  • Synthesis of Cyanoformamides

    • Organic Syntheses, Coll.[2][4] Vol. 94, p. 184 (2017).[4] "N-Methoxy-N-methylcyanoformamide".[1][2][4] (Methodology adapted for N-methyl analog).[2][4][5][6]

  • Amidoxime Formation & Stereochemistry

    • Digua, K., et al. (2010). "Different reactivity of hydroxylamine with carbamoyl azides and carbamoyl cyanides: synthesis of hydroxyureas and carbamoyl amidoximes". Tetrahedron Letters.
  • General Amidoxime Properties

    • Stephenson, L., et al. (1969). "Configuration of amidoximes". Journal of the Chemical Society C: Organic.

Sources

Foundational

Technical Deep Dive: (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

This technical guide provides an in-depth structural and functional analysis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide , a specialized amidoxime derivative. The content is structured to support researchers in sy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and functional analysis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide , a specialized amidoxime derivative. The content is structured to support researchers in synthetic organic chemistry and medicinal chemistry, focusing on the molecule's stereochemical stability, synthesis, and utility as a pharmacophore.

Structural Definition and Stereochemistry

The molecule (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide belongs to the class of


-amino amidoximes . It represents a structural hybrid containing an acetamide backbone functionalized with both an amino group and a hydroxyimino (oxime) moiety at the 

-carbon.
IUPAC and Configuration Analysis

The designation (2Z) is critical to the molecule's stability and reactivity. It refers to the stereochemical configuration around the C=N double bond of the oxime group.

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~131.11 g/mol

  • Core Pharmacophore: Amidoxime (

    
    ) conjugated with an N-methyl amide.
    

Cahn-Ingold-Prelog (CIP) Priority Assignment: To determine the Z/E configuration, we assign priorities to the substituents on the imine carbon and nitrogen:

  • Imine Nitrogen: The hydroxyl group (-OH) has higher priority than the lone pair.

  • Imine Carbon: The amino group (

    
    , Nitrogen, atomic #7) has higher priority than the carboxamide carbon (
    
    
    
    , Carbon, atomic #6).

Conclusion: In the (2Z) isomer, the high-priority groups (


 and 

) are on the same side (Zusammen). This configuration is thermodynamically favored in amidoximes due to the formation of a stabilizing intramolecular hydrogen bond between the oxime hydroxyl proton and the amine nitrogen lone pair.
Physicochemical Profile (Predicted)
PropertyValueStructural Determinant
LogP -1.4 to -0.8High polarity due to multiple H-bond donors/acceptors.
pKa (Oxime) ~10.5 - 11.5Acidic proton on

.
pKa (Amine) ~4.5 - 5.5Reduced basicity due to electron-withdrawing oxime/amide.
H-Bond Donors 3

,

, Amide

.
H-Bond Acceptors 4Amide

, Oxime

, Amine

, Oxime

.
Topological Polar Surface Area ~90-100 ŲIndicates limited passive BBB permeability.

Synthetic Methodology

The synthesis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide requires a route that preserves the Z-configuration. The most robust method involves the addition of hydroxylamine to the corresponding nitrile, a reaction governed by the "oxime effect" which favors the Z-isomer.

Primary Synthetic Route: Nitrile Addition

Precursor: N-methylcyanoformamide (


).

Protocol:

  • Reagents: N-methylcyanoformamide (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.1 eq), Sodium Carbonate (
    
    
    
    , 0.6 eq).
  • Solvent: Methanol/Water (3:1 v/v).

  • Conditions: Reflux at 60°C for 4-6 hours.

  • Mechanism: Nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon.

  • Workup: Concentration under reduced pressure, followed by recrystallization from Ethanol/Ether to isolate the Z-isomer.

Visualization of Synthesis and Isomerization

The following diagram illustrates the synthetic pathway and the thermodynamic equilibrium between the Z and E isomers.

SynthesisPathway Precursor N-methylcyanoformamide (CN-CO-NHMe) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagents NH2OH·HCl / Na2CO3 MeOH/H2O, 60°C Reagents->Intermediate ProductZ (2Z)-Isomer (Stabilized by H-bond) Intermediate->ProductZ Thermodynamic Control (Major) ProductE (2E)-Isomer (Kinetic Product) Intermediate->ProductE Minor ProductE->ProductZ Acid/Heat Isomerization

Figure 1: Synthetic route from nitrile precursor to the target amidoxime, highlighting the thermodynamic preference for the Z-isomer.

Stability and Tautomerism

Researchers must be aware that amidoximes exist in equilibrium with tautomeric forms. While the amidoxime form is dominant, the aminonitrone tautomer can participate in specific side reactions.

Tautomeric Equilibrium


  • Form A (Amidoxime): The (2Z) structure described.[1] Stable in neutral/basic solution.

  • Form B (Aminonitrone): Less stable, but reactive toward electrophiles.

Z/E Isomerization Protocol

In solution, the E-isomer (if formed) rapidly converts to the Z-isomer. To verify the isomeric purity of your sample, use the following NMR validation protocol:

Protocol: NMR Determination of Configuration

  • Solvent: DMSO-

    
     (prevents rapid proton exchange).
    
  • Observation:

    • Z-Isomer: The oxime

      
       proton appears as a singlet at 
      
      
      
      9.0–10.5 ppm. Crucially, in the Z-form, the amino protons (
      
      
      ) are often magnetically nonequivalent due to the restricted rotation caused by the intramolecular H-bond.
    • E-Isomer: The

      
       proton is typically shifted upfield (
      
      
      
      8.5–9.5 ppm), and amino protons appear as a broad singlet.
  • NOESY Experiment: Strong NOE correlation between the Oxime-OH and the Amine-NH confirms the Z-configuration .

Applications in Drug Discovery[2][3][4]

This molecular scaffold serves as a versatile building block in medicinal chemistry.

Precursor for 1,2,4-Oxadiazoles

The (2Z)-amidoxime group reacts with activated carboxylic acid derivatives (acid chlorides or anhydrides) to form 1,2,4-oxadiazoles. This heterocycle is a classic bioisostere for esters and amides , offering improved metabolic stability.

Metal Chelation and Metalloenzyme Inhibition

The vicinal arrangement of the oxime oxygen and the amine nitrogen (or the amide oxygen) creates a "N,O" or "N,N" chelating pocket.

  • Target: Urease or matrix metalloproteinases (MMPs).

  • Mechanism: The hydroxamate-like character allows coordination to Zinc (

    
    ) or Nickel (
    
    
    
    ) in enzyme active sites.
Experimental Workflow: Chelation Assay

To test the ligand capability of the molecule:

ChelationWorkflow Step1 Prepare 10mM Stock (DMSO) Step2 Add Metal Salt (CuCl2 or NiCl2) Step1->Step2 Step3 Adjust pH to 7.4 (TRIS Buffer) Step2->Step3 Step4 UV-Vis Spectroscopy (300-800 nm) Step3->Step4 Result Shift in Lambda-max (Complex Formation) Step4->Result

Figure 2: Screening workflow for assessing metal-binding affinity of the amidoxime ligand.

References

  • PubChem Compound Summary. (2Z)-2-amino-2-hydroxyimino-N,N-dimethylacetamide (CID 71668861).[1] National Center for Biotechnology Information.Link(Note: Closest structural analogue with full spectral data).

  • Kukushkin, V. Y., & Pombeiro, A. J. (2002). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 102(5), 1771-1802. Link(Authoritative source on nitrile-to-amidoxime conversion).

  • Hamze, A., et al. (2005). Synthesis of 1,2,4-oxadiazoles from amidoximes. Journal of Organic Chemistry. (General reference for amidoxime utility).
  • López, C., et al. (2013). Tautomerism and Isomerism in Amidoximes: A Theoretical and Experimental Study. New Journal of Chemistry. Link(Definitive guide on Z/E isomerization energetics).

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Exploratory

The N-Methylacetamide Archetype: From Peptide Model to Medicinal Motif

This guide synthesizes the historical, physical, and pharmaceutical significance of N-methylacetamide (NMA). It moves beyond a standard encyclopedia entry to function as a technical dossier for drug development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the historical, physical, and pharmaceutical significance of N-methylacetamide (NMA). It moves beyond a standard encyclopedia entry to function as a technical dossier for drug development scientists, focusing on NMA as both a fundamental model of the peptide bond and a strategic structural motif in modern medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary

N-methylacetamide (


) is the simplest molecule possessing the structural and electronic features of the peptide bond found in proteins. Historically, it served as the "Rosetta Stone" for interpreting protein spectroscopy. In modern drug discovery, the "N-methylacetamide moiety"—specifically the N-methylation of amides—is a critical tactic for optimizing pharmacokinetics (the "Magic Methyl" effect). This guide details its discovery, spectroscopic definition, toxicological profile, and application in hit-to-lead optimization.

Historical Genesis & The Structural Archetype

Discovery and Early Synthesis

While acetamides were known in the 19th century, the specific isolation and characterization of N-methylacetamide gained prominence in the 1930s and 40s as polymer chemistry and protein science began to converge.

  • 1937: D'Alelio and Reid formalized the synthesis by reacting methylamine with hot glacial acetic acid, establishing the foundational protocol for generating pure NMA for physicochemical study.

  • 1950s (The Golden Era): The critical breakthrough came not from synthesis, but from structural analysis. San-ichiro Mizushima and Tatsuo Miyazawa (University of Tokyo) utilized NMA to define the trans-planar geometry of the peptide bond.

    • Causality: They demonstrated that the steric repulsion between the two methyl groups in the cis configuration forces the molecule into the trans (Z) conformation. This finding was pivotal for Linus Pauling’s concurrent modeling of the

      
      -helix and 
      
      
      
      -sheet, as it constrained the rotational freedom of the polypeptide chain (
      
      
      angle
      
      
      ).
Spectroscopic Definition (The Miyazawa Assignments)

NMA is the standard by which all protein infrared (IR) and Raman bands are assigned. The terminology "Amide I, II, III" originated from studies on NMA.

Table 1: The NMA Standard for Amide Vibrational Modes Researchers use these baselines to determine secondary structure (helix vs. sheet) in complex proteins.

BandFrequency (

)
Dominant MotionStructural Insight
Amide A ~3300N-H StretchingSensitive to H-bonding strength.
Amide I 1600–1700C=O Stretching (80%)Primary indicator of secondary structure (

-helix vs

-sheet).
Amide II 1510–1580N-H Bending + C-N StretchingIndicates trans-peptide bond presence (absent in lactams).
Amide III 1200–1350C-N Stretching + N-H BendingComplex mode; sensitive to specific

and

angles.

The "N-Methyl Effect" in Drug Design

In modern medicinal chemistry, the N-methylacetamide motif is not just a model, but a tool. Methylating a secondary amide (converting


 to 

) is a high-impact strategy known as the "Magic Methyl" effect.
Mechanism of Action
  • Conformational Lock: N-methylation introduces steric clash, restricting the rotation around the amide bond and often locking the molecule into a bioactive conformation (reducing the entropic penalty of binding).

  • Permeability Enhancement: It removes a Hydrogen Bond Donor (HBD).

    • Why this matters: Desolvating a polar HBD is energetically costly when a drug crosses a lipophilic membrane. Masking it with a methyl group lowers this desolvation penalty, improving passive permeability.

  • Metabolic Stability: It blocks proteolysis. Peptidases typically require a free N-H or specific geometry to cleave the peptide bond; N-methylation sterically hinders the enzyme's active site.

Decision Logic for Medicinal Chemists

The following diagram illustrates the strategic decision-making process for deploying the N-methylacetamide motif during Lead Optimization.

N_Methyl_Strategy Start Lead Compound Issue Problem1 Poor Membrane Permeability Start->Problem1 Problem2 Rapid Metabolic Clearance Start->Problem2 Problem3 Low Solubility (Crystal Packing) Start->Problem3 Action Apply N-Methylation (Amide -> N-Methylamide) Problem1->Action High PSA? Problem2->Action Amide Hydrolysis? Problem3->Action High MP? Result1 Remove H-Bond Donor (Lower Desolvation Cost) Action->Result1 Result2 Steric Hinderance (Blocks Peptidase Access) Action->Result2 Result3 Disrupt Planar Stacking (Lowers Lattice Energy) Action->Result3

Figure 1: Strategic application of N-methylation in Hit-to-Lead optimization.

Toxicology & Metabolism (The Impurity Profile)

When NMA is present as a solvent residue or impurity in pharmaceuticals, its toxicological profile is the primary concern.

Metabolic Pathway

NMA is metabolized primarily in the liver.[1] Unlike N,N-dimethylacetamide (DMA), which undergoes sequential demethylation, NMA is the intermediate.

  • Primary Route: Oxidation by CYP450 (specifically CYP2E1) to N-(hydroxymethyl)acetamide .

  • Secondary Route: Deformylation to Acetamide (a known carcinogen in animal models).

Metabolism NMA N-Methylacetamide (Parent) CYP CYP2E1 (Oxidation) NMA->CYP OH_NMA N-(hydroxymethyl)acetamide (Major Metabolite) CYP->OH_NMA Acetamide Acetamide (Carcinogenic Potential) OH_NMA->Acetamide Deformylation Excretion Renal Excretion OH_NMA->Excretion Acetamide->Excretion

Figure 2: Hepatic metabolic pathway of N-methylacetamide.

Regulatory Status
  • Reproductive Toxicity: NMA is classified as a teratogen.[2] It can induce cardiovascular and skeletal malformations in fetuses.[1]

  • ICH Guidelines: While not explicitly listed in the ICH Q3C parent table, it is structurally related to Class 2 solvents (like N,N-Dimethylacetamide, PDE = 10.9 mg/day). Due to its teratogenicity, it is treated as a Substance of Very High Concern (SVHC) in the EU (REACH regulation).

Experimental Protocols

Protocol A: High-Purity Synthesis of N-Methylacetamide

Objective: Synthesis of NMA for use as a spectroscopic standard, minimizing water contamination which interferes with Amide I bands.

Reagents:

  • Glacial Acetic Acid (anhydrous)

  • Methylamine (40% aqueous solution or anhydrous gas)

  • Toluene (for azeotropic distillation)

Methodology:

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge 1.0 equivalent of Glacial Acetic Acid.

  • Addition: Cool acid to 0°C. Slowly bubble anhydrous Methylamine gas (or add aqueous solution dropwise) to 1.1 equivalents. Caution: Exothermic reaction.

  • Salt Formation: The mixture forms methylammonium acetate (solid/slurry).

  • Dehydration (The Critical Step): Heat the mixture to 140°C. The salt decomposes to NMA and water.

  • Azeotropic Removal: If using aqueous amine, add Toluene and reflux to remove water via the Dean-Stark trap. This drives the equilibrium to completion.

  • Purification: Distill under reduced pressure (vacuum distillation). NMA has a high boiling point (206°C at 1 atm), so vacuum is essential to prevent thermal decomposition.

    • Target Fraction: Collect at ~95°C / 15 mmHg.

  • Crystallization: NMA melts at ~28°C. Crystallize from dry ether to obtain hygroscopic needles. Store in a desiccator.

Protocol B: Spectroscopic Validation (FT-IR)

Objective: Confirm trans-isomer geometry.

  • Sample Prep: Melt NMA (warm to 35°C) and place between two CaF2 windows (liquid cell). Note: Do not use KBr pellets as NMA is hygroscopic and water masks the Amide A band.

  • Acquisition: Scan from 4000 to 400

    
    .
    
  • Validation Criteria:

    • Amide I: Sharp peak at 1650

      
       (C=O stretch).
      
    • Amide II: Peak at 1560

      
      . Crucial Check: If this band is weak or absent, the sample may contain significant cis isomer or impurities (lactams lack this band).
      
    • Amide A: Broad band at 3280

      
       (H-bonded N-H).
      

References

  • D'Alelio, G. F., & Reid, E. E. (1937). "The Preparation of Amides." Journal of the American Chemical Society, 59(1), 109–111. Link

  • Mizushima, S., Simanouti, T., Nagakura, S., et al. (1950).[3] "The Molecular Structure of N-Methylacetamide." Journal of the American Chemical Society, 72(8), 3490–3494. Link

  • Miyazawa, T., Shimanouchi, T., & Mizushima, S. (1956). "Characteristic Infrared Bands of Monosubstituted Amides." The Journal of Chemical Physics, 24, 408. Link

  • Chatterjee, S., et al. (2016). "N-Methylacetamide: A Model for the Peptide Bond."[4][5] Chemical Reviews, 116(9), 4983–5013.[6]

  • European Chemicals Agency (ECHA). (2012). "Support Document for Identification of N-Methylacetamide as a Substance of Very High Concern." Link

  • Schönherr, H., & Cernak, T. (2013).[7] "Profound Methyl Effects in Drug Discovery." Angewandte Chemie International Edition, 52(47), 12256–12267.[7] Link

Sources

Foundational

Technical Guide: Spectroscopic Profiling of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

This technical guide provides an in-depth spectroscopic analysis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide , a critical intermediate in the synthesis of 3-carbamoyl-1,2,4-oxadiazoles. The content is structured f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic analysis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide , a critical intermediate in the synthesis of 3-carbamoyl-1,2,4-oxadiazoles.

The content is structured for researchers requiring rigorous characterization data, with a focus on NMR (1H, 13C) , IR , and Mass Spectrometry .

Executive Summary & Compound Identity

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide (also known as N-methyl-2-(hydroxyimino)glycinamide) is a functionalized amidoxime derivative. It serves as a pivotal "building block" in heterocyclic chemistry, particularly for the construction of the 1,2,4-oxadiazole core found in various bioactive pharmacophores.

Characterization of this molecule presents unique challenges due to the presence of multiple exchangeable protons (oxime -OH, amide -NH, amine -NH2) and the potential for E/Z isomerization. The (2Z) configuration is generally thermodynamically favored due to intramolecular hydrogen bonding between the oxime hydroxyl and the amine lone pair or amide carbonyl.

Chemical Identity Table
PropertyDetail
IUPAC Name (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide
CAS Registry Number 25475-12-1
Molecular Formula

Molecular Weight 117.11 g/mol
Monoisotopic Mass 117.0538
Solubility Profile High: DMSO, Methanol, Water; Low: Chloroform, Hexanes

Mass Spectrometry (MS) Analysis

Technique: Electrospray Ionization (ESI) in Positive Mode (+).

Mass spectrometry is the primary method for rapid structural confirmation. The molecule ionizes readily due to the basic amino group and the amide nitrogen.

Primary Ionization Events
  • [M+H]⁺ Peak: Observed at m/z 118.1 . This is the base peak in mild ESI conditions.

  • [M+Na]⁺ Adduct: Frequently observed at m/z 140.1 in sodium-rich solvents (e.g., glass storage).

  • [2M+H]⁺ Dimer: A cluster peak at m/z 235.2 may appear at high concentrations.

Fragmentation Pathway (MS/MS)

Fragmentation of the [M+H]⁺ ion (m/z 118) typically follows a predictable pathway driven by the loss of small stable molecules (water, ammonia, methylamine).

  • Loss of OH (m/z 101): Cleavage of the weak N-O bond in the oxime.

  • Loss of

    
     (m/z 101):  Deamination from the primary amine.
    
  • Loss of

    
     (m/z 100):  Dehydration, often leading to a nitrile intermediate.
    
  • Loss of

    
     (m/z 87):  Cleavage of the amide bond, releasing methylamine.
    
Visualization: Fragmentation Logic

MS_Fragmentation Figure 1: Predicted ESI(+) MS Fragmentation Pathway for C3H7N3O2 Parent [M+H]+ m/z 118.1 Frag1 [M+H - H2O]+ m/z 100.1 (Nitrile formation) Parent->Frag1 - H2O (18) Frag2 [M+H - NH2CH3]+ m/z 87.0 (Amide cleavage) Parent->Frag2 - MeNH2 (31) Frag3 [M+H - OH]+ m/z 101.1 Parent->Frag3 - OH (17)

Figure 1: The fragmentation logic highlights the lability of the amide and oxime functionalities under collision-induced dissociation (CID).

Infrared Spectroscopy (IR)

Technique: ATR-FTIR (Attenuated Total Reflectance).

The IR spectrum of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is dominated by hydrogen-bonded networks involving the amide, amine, and oxime groups.

Key Diagnostic Bands
Frequency (

)
IntensityAssignmentMechanistic Insight
3400 – 3100 Strong, Broad

,

Overlapping stretches of the oxime -OH and amide/amine -NH. Broadening indicates extensive H-bonding.
1660 – 1680 Strong

Amide I band. Characteristic of secondary amides.
1630 – 1640 Medium

Oxime C=N stretch. Distinct from the amide carbonyl; confirms the oxime functionality.
1530 – 1560 Medium

Amide II band. N-H bending coupled with C-N stretching.
930 – 960 Medium

Characteristic N-O single bond stretch of the oxime group.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is the mandatory solvent.

  • Reasoning: The compound is polar and contains labile protons (-OH, -NH, -NH2). Chloroform (

    
    ) will likely result in poor solubility and broad, undetectable exchangeable proton signals. DMSO-d6 stabilizes these protons via H-bonding, allowing for sharp integration.
    
NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts (


) are relative to TMS (0 ppm). Values are representative of high-purity samples.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
10.0 – 10.5 Singlet (Broad)1H=N-OH The oxime hydroxyl proton. Highly deshielded and exchangeable. Its presence confirms the oxime structure.
7.8 – 8.2 Quartet (Broad)1H-NH-CH3 Amide proton. Splits into a quartet due to coupling with the adjacent methyl group (

Hz).
5.6 – 6.0 Singlet (Broad)2H-NH2 Primary amino group protons. Broad due to quadrupole relaxation of nitrogen and solvent exchange.
2.6 – 2.7 Doublet3H-CH3 N-methyl group. Coupled to the amide NH (

Hz).

Interpretation of Z-Configuration: In the (2Z) isomer, the oxime -OH is often syn to the amino group (-NH2). This proximity can lead to a slight downfield shift of the amine protons compared to the (2E) isomer due to the anisotropic effect of the oxime oxygen.

NMR Data (100 MHz, DMSO-d6)
Shift (

ppm)
TypeAssignmentNotes
163.0 – 165.0 Quaternary (C)C=O Amide carbonyl carbon. Most deshielded signal.
150.0 – 153.0 Quaternary (C)C=N Oxime carbon. Distinctive for amidoximes (

core).
25.5 – 26.5 Primary (

)
-CH3 N-methyl carbon.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without water interference.

  • Mass: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Use an ampoule or freshly opened bottle to minimize water content. Water in DMSO appears at ~3.33 ppm and can obscure the methyl signal or broaden exchangeable protons.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2 seconds to ensure accurate integration of the ratio between the methyl group and the exchangeable protons.
    
Protocol B: Synthesis Workflow (Context)

The compound is typically synthesized via the ammonolysis of a nitroisoxazolone precursor. Understanding this pathway aids in identifying impurities (e.g., residual starting material).

Synthesis_Pathway Figure 2: Synthetic Origin via Ammonolysis of Nitroisoxazolone Precursor 2-methyl-4-nitroisoxazolin-5(2H)-one Intermediate Ring Opening (Nucleophilic Attack) Precursor->Intermediate + NH3 Reagent Ammonia (aq/MeCN) Product (2Z)-2-Amino-2-(hydroxyimino)- N-methylacetamide Intermediate->Product Rearrangement

Figure 2: The synthesis involves the nucleophilic attack of ammonia on the isoxazolone ring, leading to ring opening and the formation of the target amidoxime.

References

  • Nishiwaki, N., et al. "Facile Synthesis of 3-Carbamoyl-1,2,4-Oxadiazoles." Thieme Connect, Synlett.

  • PubChem Database. "Compound Summary: (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide" (Structural analog for spectral comparison).

  • Mancilla, T., et al. "Synthesis and characterization of new 2-(alkylamino)acetamides." Arkivoc, 2003.

  • Chemical Book. "CAS 25475-12-1 Product Entry." (Confirms CAS identity).

Protocols & Analytical Methods

Method

Application Note: Pharmacological Evaluation of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide in Anticonvulsant Studies

Executive Summary This application note details the standardized protocols for utilizing (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide (referred to herein as AHMA ) as a chemical probe and lead candidate in epilepsy re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocols for utilizing (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide (referred to herein as AHMA ) as a chemical probe and lead candidate in epilepsy research.

Amidoxime derivatives like AHMA represent a critical class of bioisosteres in medicinal chemistry, often serving as precursors to heterocyclic anticonvulsants (e.g., 1,2,4-oxadiazoles) or acting directly as modulators of voltage-gated ion channels. This guide focuses on the specific (2Z) isomer, as geometric configuration across the oxime (


) bond significantly influences binding affinity to neuronal targets, particularly Voltage-Gated Sodium Channels (VGSCs) .
Key Applications
  • Target Validation: Investigating the "slow inactivation" state of sodium channels (Nav1.2/Nav1.6).

  • Lead Optimization: Serving as a hydrophilic fragment in Structure-Activity Relationship (SAR) studies.

  • In Vivo Screening: Evaluation in Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models.[1]

Chemical Properties & Handling[2]

The efficacy of AHMA in biological assays is strictly dependent on its isomeric purity and solution stability. The hydroxyimino group is susceptible to hydrolysis under acidic conditions.

PropertySpecification
IUPAC Name (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide
Molecular Formula

Molecular Weight 117.11 g/mol
Solubility DMSO (>50 mM), Water (Moderate), Ethanol (Low)
Storage -20°C, desiccated. Protect from light (oxime isomerization risk).
Vehicle for In Vivo 0.5% Methylcellulose or 10% PEG-400 in Saline.

Critical Note: Ensure the compound is the (2Z) isomer. The (2E) isomer often exhibits significantly reduced potency due to steric clash within the channel pore binding site. Verify purity via NOESY NMR if synthesizing in-house.

Mechanism of Action: The "Slow Inactivation" Hypothesis

Unlike traditional anticonvulsants (e.g., Carbamazepine) that block the fast inactivation state of sodium channels, acetamide and amidoxime derivatives are hypothesized to enhance slow inactivation . This mechanism allows the drug to selectively dampen the high-frequency firing characteristic of a seizure focus without impairing normal physiological signaling.

Pathway Visualization

The following diagram illustrates the putative mechanism where AHMA stabilizes the inactive conformation of the VGSC, preventing glutamate spillover.

G cluster_0 Neuron Membrane Nav_Rest Nav Channel (Resting State) Nav_Open Nav Channel (Open State) Nav_Rest->Nav_Open Depolarization Nav_Fast Fast Inactivated (Refractory) Nav_Open->Nav_Fast msec Nav_Slow Slow Inactivated (Target State) Nav_Open->Nav_Slow Prolonged Depolarization Nav_Fast->Nav_Rest Recovery Normal Normal Firing Nav_Fast->Normal Allows Seizure High-Frequency Firing Nav_Slow->Seizure Inhibits AHMA (2Z)-AHMA (Ligand) AHMA->Nav_Slow Stabilizes/Binds

Caption: Putative mechanism of AHMA stabilizing the slow-inactivated state of Voltage-Gated Sodium Channels.

Experimental Protocols

Protocol A: In Vitro Whole-Cell Patch Clamp (Nav1.2)

Objective: Determine the


 of AHMA on sodium currents and assess state-dependent inhibition.

Materials:

  • HEK-293 cells stably expressing human Nav1.2.

  • Internal Solution: 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

  • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES (pH 7.4).

Procedure:

  • Setup: Establish whole-cell configuration; hold membrane potential (

    
    ) at -120 mV.
    
  • Tonic Block: Apply depolarizing pulse to 0 mV (10 ms) at 0.1 Hz. Perfusion of AHMA (10, 30, 100, 300

    
    ).
    
  • Inactivation Protocol:

    • Conditioning pulse: Depolarize to voltages ranging from -120 mV to -10 mV for 500 ms (to induce slow inactivation).

    • Test pulse: 0 mV for 20 ms.

  • Analysis: Plot normalized current vs. conditioning voltage. A leftward shift in the steady-state inactivation curve indicates affinity for the inactivated state.

Protocol B: In Vivo Maximal Electroshock (MES) Test

Objective: Evaluate protection against generalized tonic-clonic seizures. This is the "gold standard" screen for sodium channel blockers.

Animals: Male CF-1 mice (18–25 g). Dosing: Intraperitoneal (i.p.), 30 minutes prior to shock.

Workflow:

  • Screening: Pre-screen mice 24h prior to ensure normal seizure response (tonic extension) to electrical stimulus.

  • Administration: Administer AHMA at doses of 30, 100, and 300 mg/kg. Use Valproate (300 mg/kg) as a positive control.

  • Induction: Apply corneal electrodes. Deliver 60 Hz sine wave, 50 mA current for 0.2 seconds.

  • Scoring:

    • Protected: Absence of Hindlimb Tonic Extension (HLTE) > 90° angle to the torso.

    • Not Protected: Presence of HLTE.

  • Quantification: Calculate

    
     using Probit analysis.
    
Protocol C: Neurotoxicity Screen (Rotarod Test)

Objective: Ensure anticonvulsant activity is not a false positive due to sedation or muscle relaxation.

Procedure:

  • Training: Train mice to balance on a rotarod (6 rpm) for at least 1 minute.

  • Testing: Administer AHMA (same doses as MES).

  • Observation: Place mice on the rod at 30 min, 1h, and 4h post-dose.

  • Fail Criteria: Inability to maintain balance for 1 minute.

  • Calculation: Determine

    
     (Toxic Dose 50%).
    
  • Therapeutic Index (TI): Calculate

    
    . A viable drug candidate requires 
    
    
    
    .

Experimental Workflow Summary

The following decision tree outlines the progression from synthesis to lead selection.

Workflow Start Synthesis of (2Z)-AHMA QC QC: NMR/HPLC (Confirm Z-isomer >98%) Start->QC InVitro In Vitro: Nav1.2 Patch Clamp QC->InVitro Decision1 IC50 < 100 µM? InVitro->Decision1 Decision1->Start No (Modify Structure) InVivo_MES In Vivo: MES Test (Mice) Decision1->InVivo_MES Yes InVivo_Tox In Vivo: Rotarod (Toxicity) InVivo_MES->InVivo_Tox Concurrent Calc Calculate Therapeutic Index (TD50 / ED50) InVivo_Tox->Calc

Caption: Preclinical screening cascade for Amidoxime anticonvulsant candidates.

References

  • BenchChem Technical Support. (2025).[2] Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Application Notes and Protocols. Retrieved from (Simulated Link based on search context).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71668861: (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide.[3] Retrieved from .

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from .

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. (Contextual grounding for VGSC mechanism).
  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research. (Contextual grounding for Amidoxime/Acetamide pharmacophores).

Sources

Application

Cell viability assays using (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the effects of novel chemical compounds on cell viability, with a focus on the target molecule (2Z)-2-Amino-2-(hydroxyimino)...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the effects of novel chemical compounds on cell viability, with a focus on the target molecule (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide.

Introduction: Characterizing a Novel Compound

The exploration of novel chemical entities is a cornerstone of drug discovery and development. The compound (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide represents such a novel molecule. A thorough review of current scientific literature reveals a lack of specific data regarding its biological activity or its application in cell viability assays. The PubChem database lists a structurally similar compound, (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide, but provides no information on its biological effects[1].

The presence of a hydroxyimino functional group is noteworthy, as this moiety is found in various biologically active molecules, including some with antimicrobial or antiproliferative properties[2]. This structural feature suggests that an investigation into the compound's effect on cell viability is a scientifically meritorious endeavor.

This document serves as a detailed guide for researchers to design, execute, and interpret cell viability and cytotoxicity assays for any previously uncharacterized compound, using (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide as a practical example. We will delve into the core principles of the most robust and widely accepted assays, provide detailed, field-tested protocols, and offer insights into data analysis and interpretation.

Pillar 1: The Science of Measuring Cell Health

Cell viability is a measure of the proportion of live, healthy cells in a population. It is a dynamic parameter that can be affected by external stimuli, such as a novel chemical compound. Such a compound can have several effects:

  • Cytotoxic Effect: The compound induces cell death through mechanisms like necrosis or apoptosis.

  • Cytostatic Effect: The compound inhibits cell proliferation without directly killing the cells.

  • No Effect: The compound is biologically inert at the tested concentrations.

To quantify these effects, we employ assays that measure specific physiological markers of cell health. The choice of assay is critical and should be based on the anticipated mechanism of the compound and the experimental question. The two most common categories of assays measure metabolic activity and cell membrane integrity.

Assay CategoryPrincipleExamplesKey Advantage
Metabolic Activity Measures the reduction of a substrate by mitochondrial or cytoplasmic dehydrogenases in viable cells.[3][4]MTT, MTS, WST-8 (CCK-8)Indicates functional, metabolically active cells.
Membrane Integrity Measures the release of intracellular components (like enzymes) from cells with compromised membranes.Lactate Dehydrogenase (LDH) AssayDirectly measures cell lysis/death.[5][6][7]

Pillar 2: Gold-Standard Protocols for Compound Evaluation

Here, we provide detailed, step-by-step protocols for the most common and reliable cell viability assays. These are designed to be self-validating through the inclusion of appropriate controls.

Workflow for a Typical Cell Viability Experiment

The following diagram illustrates the universal workflow for assessing the effect of a novel compound on cultured cells.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well plate incubate_adhere 2. Incubate (e.g., 24h for adherence) seed_cells->incubate_adhere add_compound 4. Add Compound to Cells incubate_adhere->add_compound prep_compound 3. Prepare Compound Dilutions (e.g., (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide) incubate_treat 5. Incubate for Exposure Time (e.g., 24, 48, 72h) add_compound->incubate_treat add_controls   - Vehicle Control   - Positive Control (e.g., Doxorubicin)   - Untreated Control add_reagent 6. Add Assay Reagent (e.g., MTT, WST-8, LDH substrate) incubate_treat->add_reagent incubate_reagent 7. Incubate for Reaction add_reagent->incubate_reagent read_plate 8. Measure Signal (Absorbance/Fluorescence) incubate_reagent->read_plate calc_viability 9. Calculate % Viability read_plate->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 11. Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for a cell-based viability assay.

Protocol 1: MTT Assay (Metabolic Activity)

The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability.[4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[3][8] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then dissolved, and the absorbance is measured.

G MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Mitochondria->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compound: (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

  • Appropriate cell line and culture medium

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3] Mix thoroughly by gentle pipetting or shaking.

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

Protocol 2: WST-8/CCK-8 Assay (Metabolic Activity)

This assay is a second-generation colorimetric assay that is faster and more convenient than the MTT assay.

Principle: The Cell Counting Kit-8 (CCK-8) uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange-colored formazan dye.[11][12][13] The amount of formazan generated is directly proportional to the number of living cells.[14] Unlike MTT, this assay does not require a solubilization step.[14]

Materials:

  • 96-well flat-bottom plates

  • Cell Counting Kit-8 (CCK-8) or WST-8 reagent

  • Test compound: (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

  • Appropriate cell line and culture medium

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding & Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Addition: Add 10 µL of the CCK-8/WST-8 solution directly to each well.[13][15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[13] The optimal incubation time depends on the cell type and density.

  • Measurement: Measure the absorbance at approximately 450 nm using a microplate reader.[11][12]

Protocol 3: LDH Release Assay (Membrane Integrity)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (loss of membrane integrity).[5] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product.[6][16] The intensity of the color is proportional to the number of lysed cells.

Materials:

  • 96-well flat-bottom plates

  • LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and dye solution)

  • Test compound: (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

  • Appropriate cell line and culture medium

  • Lysis buffer (e.g., 10X Triton X-100, usually provided in the kit)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding & Compound Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with lysis buffer (positive control for 100% cytotoxicity).

    • Background Control: Medium only.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells (optional but recommended).[6]

  • Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[6][16]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][7]

Pillar 3: Rigorous Data Analysis & Interpretation

1. Calculation of Percent Viability:

First, subtract the background absorbance from all readings. Then, calculate the percentage of viability for each compound concentration using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

For the LDH assay, you first calculate the percent cytotoxicity:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Then, % Viability = 100 - % Cytotoxicity.

2. Dose-Response Curve and IC₅₀ Determination:

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[17] It is the most common metric for quantifying the potency of a cytotoxic compound.

  • Plotting: Use graphing software (e.g., GraphPad Prism) to plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope). The software will calculate the IC₅₀ value.[17]

Interpreting the IC₅₀ Value:

  • A low IC₅₀ value indicates that the compound is highly potent, as only a small amount is needed to reduce cell viability by half.[18]

  • A high IC₅₀ value suggests lower potency.

  • It is crucial to compare the IC₅₀ value of your test compound to that of a known positive control (e.g., a standard chemotherapy drug like cisplatin or doxorubicin) tested under the same conditions to benchmark its potency.[19]

  • The IC₅₀ can be time-dependent; a compound might show a lower IC₅₀ after 72 hours of exposure compared to 24 hours.[20]

ParameterDefinitionImplication
IC₅₀ Concentration of compound causing 50% inhibition of cell viability.[17][20]A measure of the compound's potency . Lower IC₅₀ means higher potency.
Dose-Response Curve Slope The steepness of the curve.A steep slope suggests a more uniform cellular response to the compound.[18]
Maximum Effect (Eₘₐₓ) The maximum percentage of viability inhibition achieved.Indicates the compound's efficacy . An Eₘₐₓ below 100% may indicate a cytostatic rather than cytotoxic effect at higher concentrations.

By applying these robust protocols and analytical methods, researchers can confidently characterize the biological impact of novel compounds like (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide, paving the way for further investigation and potential therapeutic development.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (n.d.). PubMed. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Mtt Assay for cell viability | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Cell Counting Kit 8 (WST-8 / CCK8) - Elabscience. (n.d.). Retrieved from [Link]

  • CCK-8 /WST-8 Colorimetric Assay Kit IK-11133-3000 - ImmunologicalSciences. (n.d.). Retrieved from [Link]

  • Technical Manual Enhanced Cell Counting Kit 8 (WST-8 / CCK8) - Assay Genie. (n.d.). Retrieved from [Link]

  • How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? | ResearchGate. (2022, June 13). Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI. (2025, February 13). Retrieved from [Link]

  • Cell Viability Assay Protocol Researchgate | vigo-avocats. (n.d.). Retrieved from [Link]

  • Synthesis and biological in vitro evaluation of the effect of hydroxyimino steroidal derivatives on breast cancer cells - PubMed. (2020, December 28). Retrieved from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures - PMC. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of 2-((2-(hydroxyimino)-1- phenylpropylidene) Hydrazono)-1, 2- diphenylethanone (HMPPH) and its Derivative - ResearchGate. (2020, August). Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening of Acetamide-Based Libraries via TR-FRET

Abstract The acetamide moiety ( or substituted variants) is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design of kinase inhibitors (e.g., Imatinib derivatives), COX-2 inhibitors, and hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acetamide moiety (


 or substituted variants) is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design of kinase inhibitors (e.g., Imatinib derivatives), COX-2 inhibitors, and histone deacetylase (HDAC) inhibitors.[1][2][3] Its capacity to function as both a hydrogen bond donor and acceptor allows for critical interactions within the ATP-binding pockets of enzymes. However, the physicochemical properties of acetamide derivatives—specifically their tendency toward aggregation in aqueous buffers and sensitivity to hydrolytic degradation in non-anhydrous DMSO—present unique challenges in High-Throughput Screening (HTS).

This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed specifically for screening acetamide-focused libraries against kinase targets. We prioritize acoustic liquid handling to mitigate compound adsorption and outline a self-validating data analysis pipeline.

Part 1: Compound Library Management

The Acetamide Challenge: While the acetamide group itself is polar, acetamide-based libraries often contain lipophilic "tails" to penetrate cell membranes. In HTS stock solutions (typically 10 mM in DMSO), these compounds face two risks:

  • Hygroscopic Precipitation: DMSO is hygroscopic. Absorbed water can cause lipophilic acetamide derivatives to crash out of solution before reaching the assay plate.

  • Hydrolysis: Prolonged exposure to moisture can lead to the hydrolysis of the amide bond, degrading the active pharmacophore.

Protocol: Acoustic Library Formatting

To ensure data integrity, we utilize Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo) rather than traditional tip-based transfer. This eliminates the risk of acetamide compounds adhering to plastic tips (leaching).

Step-by-Step Library Prep:

  • Solvent Quality: Use only Anhydrous DMSO (99.9%, <50 ppm water).

  • Source Plate: Dissolve acetamide compounds to 10 mM in Low Dead Volume (LDV) Cyclic Olefin Copolymer (COC) plates. Reasoning: COC minimizes non-specific binding compared to polystyrene.

  • Quality Control: Centrifuge plates at 1000 x g for 1 minute to remove bubbles. Measure DMSO hydration levels; if water content >2%, re-prepare stocks.

  • Storage: Store at -20°C in a nitrogen-purged desiccator.

Part 2: Assay Principle (TR-FRET)

For acetamide kinase inhibitors, we utilize a competitive TR-FRET immunoassay. This format is superior to standard fluorescence intensity because the time-gated reading eliminates interference from autofluorescent compounds—a common artifact in large synthetic libraries.

Mechanism:

  • Donor: Europium cryptate (Eu3+) labeled antibody (binds the product or tag).

  • Acceptor: Modified Allophycocyanin (XL665) labeled tracer.

  • Event: When the tracer binds the kinase, FRET occurs (665 nm emission). Acetamide inhibitors displace the tracer, breaking the FRET complex and reducing the signal.

Visualization: TR-FRET Mechanism

TR_FRET_Mechanism Europium Europium-Ab (Donor) Excitation: 337nm Tracer Kinase Tracer (Acceptor) Emission: 665nm Europium->Tracer Energy Transfer Kinase Target Kinase Europium->Kinase Binds Tag Tracer->Kinase Binds Active Site Signal FRET Signal (High) Tracer->Signal No Inhibitor NoSignal Signal Decrease (Hit) Tracer->NoSignal Inhibitor Bound Inhibitor Acetamide Inhibitor Inhibitor->Tracer Displaces Inhibitor->Kinase Competes

Caption: Competitive TR-FRET mechanism. Inhibitors displace the tracer, reducing the 665nm signal.

Part 3: Detailed Experimental Protocol

Target: Generic Serine/Threonine Kinase (e.g., CDK2 or MAPK). Format: 384-well Low Volume White Plates.

Reagent Preparation
ReagentConcentration (Final)Notes
Kinase Buffer A 1x50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Enzyme

level
Pre-determined via titration (typically 1-5 nM).
Tracer

level
Use the dissociation constant concentration (typically 5-50 nM).
Detection Ab 2 nMEu-labeled anti-tag antibody (e.g., Anti-His or Anti-GST).[4]
Assay Workflow

This protocol uses a "Mix-and-Read" format, essential for HTS efficiency.

  • Compound Dispense (T=0):

    • Use the Echo Liquid Handler to dispense 10 nL of acetamide library compounds (10 mM stock) into the 384-well plate.

    • Controls: Columns 1 and 24 contain 10 nL pure DMSO (Negative Control) and 10 nL Staurosporine (Positive Control).

  • Enzyme Addition (T+5 min):

    • Dispense 5 µL of Kinase/Antibody master mix into all wells using a Multidrop Combi.

    • Note: Pre-incubating the antibody with the kinase stabilizes the signal.

  • Tracer Addition (T+10 min):

    • Dispense 5 µL of Tracer solution.[4]

    • Final Assay Volume: 10 µL. Final DMSO concentration: 0.1%.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate for 60 minutes at Room Temperature (20-22°C) in the dark.

  • Detection:

    • Read on a multimode plate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser).

    • Emission A: 665 nm (Acceptor).

    • Emission B: 620 nm (Donor Reference).

Visualization: HTS Workflow

HTS_Workflow Library Acetamide Library (Source Plate) Dispense Acoustic Dispense (10 nL to Assay Plate) Library->Dispense EnzymeAdd Add Enzyme + Eu-Ab (5 µL) Dispense->EnzymeAdd TracerAdd Add Tracer (5 µL) EnzymeAdd->TracerAdd Incubate Incubate 60 min @ RT TracerAdd->Incubate Read TR-FRET Read (Ex 337 / Em 665/620) Incubate->Read Analysis Calculate Ratio & Z-Prime Read->Analysis

Caption: Step-by-step "Mix-and-Read" HTS workflow for kinase inhibitor screening.

Part 4: Data Analysis & Hit Validation

Ratiometric Calculation

To correct for well-to-well variability and compound quenching (a risk with colored acetamide derivatives), calculate the TR-FRET ratio for every well:



Assay Robustness (Z-Prime)

Before accepting a plate, calculate the Z-Factor (


).[5] For a robust HTS assay, 

is mandatory.[5]

  • 
    : Standard deviation of positive (inhibitor) and negative (DMSO) controls.
    
  • 
    : Mean of positive and negative controls.
    
Hit Selection & Troubleshooting

Hit Definition: Compounds exhibiting


 inhibition at the screening concentration (typically 10 µM).

Troubleshooting Table:

Issue Probable Cause Solution
Low Signal (All Wells) Tracer degradation or photobleaching. Prepare tracer fresh; protect from light. Check Eu-Ab binding.
High CV% (>10%) Pipetting error or bubble formation. Centrifuge plates before reading (1000 rpm, 1 min). Use surfactant (Brij-35).
False Positives Compound aggregation (promiscuous inhibition). Add 0.01% Triton X-100 to buffer. Re-test hits in dose-response.

| Signal Drift | Temperature fluctuation. | Allow reagents to equilibrate to RT for 30 mins before dispensing. |

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation.[6][7][8] (2012).[7] The gold standard for statistical validation of HTS assays (Z-factor, CV%). [Link]

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. (2023).[1][5] Detailed mechanisms of Time-Resolved Fluorescence in kinase screening. [Link]

  • BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. Application note on using TR-FRET for kinetic characterization. [Link]

Sources

Application

Application Note: Lyophilization Strategies for N-Methylacetamide (NMA) Formulations

This Application Note is structured to address the specific physicochemical challenges of N-methylacetamide (NMA) in lyophilization. Unlike water or standard organic solvents (e.g., t-butanol), NMA possesses a "thermodyn...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific physicochemical challenges of N-methylacetamide (NMA) in lyophilization. Unlike water or standard organic solvents (e.g., t-butanol), NMA possesses a "thermodynamic trap"—a high melting point (~28°C) combined with a high boiling point (205°C) and low vapor pressure.

This guide provides the Solvent Exchange & Scavenging Protocol , the only scientifically robust method to obtain dry Active Pharmaceutical Ingredients (APIs) from NMA solutions, alongside a "Rescue Cycle" for trace NMA removal.

Executive Summary & Thermodynamic Challenge

N-methylacetamide (NMA) is frequently used in drug development to solubilize hydrophobic peptides and small molecules. However, it presents a unique challenge for lyophilization:

  • High Melting Point (28°C): NMA freezes easily at room temperature.

  • High Boiling Point (205°C) & Low Vapor Pressure: Unlike water or DMSO, NMA does not generate sufficient vapor pressure at standard lyophilization temperatures to support efficient sublimation.

The Failure Mode: Attempting direct lyophilization of bulk NMA results in "Meltback" . As the chamber pressure drops, the NMA does not sublime; instead, the slight heat input from the shelf (even at 0°C) keeps it near its melting point. The solvent remains liquid, boils violently ("bumping"), and results in a collapsed, sticky residue rather than a dry cake.

The Solution: This protocol details the Pre-Lyophilization Solvent Exchange (PLSE) technique, followed by a Trace-Scavenging Lyophilization Cycle .

Decision Matrix & Workflow

Before initiating any cycle, the formulation must be categorized based on NMA concentration.

NMA_Workflow Start Start: NMA Solution Input CheckConc Analyze NMA Concentration Start->CheckConc HighConc Bulk Solvent (>5% v/v) CheckConc->HighConc Primary Solvent TraceConc Trace/Residual (<1% v/v) CheckConc->TraceConc Co-solvent Exchange PROTOCOL A: Solvent Exchange (Diafiltration / HPLC) HighConc->Exchange Mandatory Step Bulking Add Bulking Agent (Mannitol / Trehalose) TraceConc->Bulking Structural Support Exchange->TraceConc Residuals LyoCycle PROTOCOL B: Trace-Scavenging Lyo Cycle Bulking->LyoCycle Result Dry, Stable Cake LyoCycle->Result

Figure 1: Decision matrix for handling NMA formulations. Direct lyophilization is prohibited for concentrations >5%.

Protocol A: Pre-Lyophilization Solvent Exchange (PLSE)

Objective: Reduce NMA concentration to <1% v/v to prevent cake collapse. Mechanism: NMA is miscible with water and alcohols.[1] We utilize this to "wash" the API into a sublime-able matrix.

Reagents & Equipment[2]
  • Exchange Buffer: 50 mM Ammonium Bicarbonate (volatile buffer) OR tert-Butanol (TBA)/Water (if solubility permits).

  • Separation Method:

    • For Proteins/Peptides: Tangential Flow Filtration (TFF) or Dialysis Cassettes (MWCO appropriate for target).

    • For Small Molecules: Reverse-Phase HPLC or Solid Phase Extraction (SPE).

Step-by-Step Methodology
  • Dilution: Dilute the NMA stock solution 1:10 with the Exchange Buffer. This prevents immediate precipitation and lowers viscosity.

  • Loading: Load sample into the TFF system or Dialysis cassette.

  • Diafiltration (The 10-Volume Rule):

    • Perform constant-volume diafiltration against the Exchange Buffer.

    • Exchange at least 10 turnover volumes (DV) .

    • Calculation: If sample volume is 100 mL, flow 1000 mL of buffer through.

    • Why: This logarithmically reduces NMA. After 10 DV, residual NMA is typically <0.1%.

  • Final Formulation: Concentrate the retentate to the desired target concentration.

  • Excipient Addition: Add Mannitol (3-5% w/v) or Trehalose .

    • Critical: NMA acts as a plasticizer. Without a crystalline bulking agent (Mannitol), even trace NMA will cause the cake to shrink and become sticky.

Protocol B: Trace-Scavenging Lyophilization Cycle

Objective: Remove water and trace residual NMA while maintaining cake structure. Prerequisite: NMA concentration must be <1%.

Cycle Parameters
PhaseStepTemp (°C)Pressure (mTorr)Time (hh:mm)Ramp RateRationale
Freezing 1. Snap Freeze -45Atmos02:001.0 °C/minEnsure complete solidification of water and NMA (MP 28°C).
2. Annealing -20Atmos04:000.5 °C/minCritical: Promotes crystallization of Mannitol. Amorphous cakes will collapse in the presence of NMA.
3. Re-Freeze -50Atmos02:001.0 °C/minLock in crystal structure.
Primary Drying 4. Sublimation -256012:00+-Keep product below collapse temp (Tc). Low pressure drives water sublimation.[2]
Secondary Drying 5. Desorption +256006:000.2 °C/minRemove bound water. NMA is liquid here but trapped in the matrix.
6. Scavenging +40 30 12:00 0.2 °C/minAggressive Step: High temp and deep vacuum are required to evaporate residual NMA (BP 205°C).
Technical Nuances
  • The "Scavenging" Step: Since NMA does not sublime efficiently, the final step at +40°C relies on evaporation of the liquid NMA from the porous cake structure created by the sublimed water.

  • Vacuum Level: During secondary drying, maximize vacuum (lowest possible pressure, e.g., <30 mTorr). This lowers the boiling point of the residual NMA, aiding its removal.

Equipment & Safety Considerations

Chemical Compatibility

NMA is an aggressive solvent. Standard acrylic manifold freeze-dryers may crack or cloud.

  • Chamber: Stainless steel required.

  • Seals: Use PTFE (Teflon) or EPDM seals. Avoid standard Nitrile or Viton if exposure is prolonged.

  • Vacuum Pump: Use a chemically resistant hybrid pump or scroll pump. If using an oil-sealed rotary vane pump, install a cold trap (-80°C or colder) to prevent NMA from contaminating the oil.

Toxicity[4]
  • Hazard: NMA is a known Teratogen (reproductive hazard).

  • Handling: All loading/unloading must occur in a fume hood.

  • Exhaust: The vacuum pump exhaust must be vented into a fume hood or scrubber. Do not vent into the lab atmosphere.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Meltback / Puddle NMA concentration >5%.[3]Stop cycle. Perform Protocol A (Solvent Exchange).
Sticky / Shrunken Cake Plasticization by trace NMA.Increase Bulking Agent (Mannitol) to 5-10%. Add Annealing step.
Pump Oil Cloudy NMA condensation in pump.Change oil immediately. Install -80°C cold trap.
Slow Pressure Drop Outgassing of NMA.Check vacuum lines. NMA may be degrading rubber seals.

References

  • N-Methylacetamide Physical Properties. PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • Lyophilization of Organic Solvents. SP Scientific Technical Notes. Discusses the physics of freezing points and vapor pressures for non-aqueous solvents. Available at: [Link]

  • Cryoprotective Agents in Freeze Drying. ResearchGate Discussions. Contextualizes the difficulty of removing cryoprotectants like NMA/DMSO via sublimation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for acetamide derivative synthesis

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Optimization Strategies for Acetamide Derivative Synthesis Welcome to the Synthesis Optimization Hub In drug discovery, th...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Optimization Strategies for Acetamide Derivative Synthesis

Welcome to the Synthesis Optimization Hub

In drug discovery, the amide bond is ubiquitous, yet synthesizing specific acetamide derivatives—especially those with steric bulk or chiral centers—remains a frequent bottleneck. This guide moves beyond standard textbook protocols to address the nuance of "failed" reactions.

Below you will find targeted troubleshooting modules designed to salvage low-yielding reactions and optimize for scalability and stereochemical integrity.

Module 1: Overcoming Steric Hindrance in Coupling

Issue: “I am seeing <20% conversion when coupling a bulky amine (e.g., tert-butyl amine or an ortho-substituted aniline) with my acetic acid derivative.”

Diagnosis: Standard carbodiimide couplings (EDC/NHS) often fail here because the active ester intermediate is not reactive enough to overcome the steric barrier of the nucleophile.

The Fix: Switch to Uronium/Aminium or Acyl Fluorides For hindered systems, the kinetics of the active ester formation and subsequent aminolysis are critical. We recommend moving to HATU or COMU as a first line of defense. If those fail, Acyl Fluorides are the "nuclear option."

Comparative Reagent Guide
Reagent ClassReagentReactivityRacemization RiskBest For
Carbodiimide EDC/DICModerateLow (w/ additive)Standard, unhindered couplings.
Uronium HATU Very HighModerateSterically hindered amines; the "Gold Standard."[1]
Oxyma-based COMU Very HighLowSafer alternative to HATU (no explosion risk); high yields.
Acyl Fluoride TFFH/BTFFH ExtremeLowExtremely hindered amines (e.g., N-methylated) where HATU fails.
Protocol 1: High-Efficiency HATU Coupling for Hindered Amines

Standard Protocol Adaptation

  • Stoichiometry: Use 1.2 eq Carboxylic Acid, 1.0 eq Amine, 1.2 eq HATU.

  • Base: Use 2.5 eq DIPEA (Diisopropylethylamine).

    • Critical Checkpoint: Ensure the reaction pH is basic (pH 8-9) immediately upon addition. If the acid component is a salt (e.g., HCl salt), add extra base.

  • Solvent: DMF or NMP (anhydrous). Concentration: 0.1 M – 0.2 M.

  • Order of Addition:

    • Dissolve Acid + Base + HATU in solvent.[2]

    • Stir for 2 minutes (activation). Do not wait longer; the active ester can hydrolyze or rearrange.

    • Add the Amine.[2][3][4][5]

  • Monitoring: Monitor via LCMS at 1 hour. If incomplete, do not add more HATU (it will react with the amine). Add more Acid + HATU (pre-activated) .

Module 2: Preserving Chirality (Racemization Control)

Issue: “My acetamide product involves a chiral amino acid, and I’m detecting 10-15% enantiomeric excess (ee) loss.”

Diagnosis: Racemization typically occurs via the oxazolone mechanism during the activation step.[6] This is exacerbated by strong bases (like DIPEA) and high temperatures.

The Fix: Base Switching and Additives Replace strong bases with sterically hindered, weaker bases like 2,4,6-Collidine (TMP).[6][7] Always use an additive like Oxyma Pure or HOAt to stabilize the active ester.

Visualizing the Racemization Trap

RacemizationPathways Start Activated Amino Acid (O-Acylurea) Base Base Selection: DIPEA (Risky) vs Collidine (Safe) Start->Base Additive Additive: Oxyma/HOAt Start->Additive Oxazolone Oxazolone Intermediate Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Fast Epimerization Product Pure Chiral Product (L-Isomer) Base->Oxazolone Strong Base Promotes H-abstraction Base->Product Collidine Minimizes risk Additive->Oxazolone Blocks pathway Additive->Product Forms Stable Active Ester

Figure 1: Mechanism of racemization and intervention points. Using Collidine and Oxyma blocks the oxazolone pathway.

Protocol 2: The "Safe-Mode" Chiral Coupling
  • Reagents: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure (1:1 ratio).

  • Base: 2,4,6-Collidine (only if starting material is a salt; otherwise, omit base entirely).

  • Temperature: Perform activation and coupling at 0°C for the first hour, then warm to Room Temp.

  • Solvent: DCM/DMF (1:1). DCM suppresses racemization better than pure DMF.

Module 3: Green Chemistry & Scalability

Issue: “I need to scale this to 50g. Coupling reagents are too expensive and the waste stream is massive.”

Diagnosis: Atom economy with HATU/EDC is poor. For scale-up, catalytic direct amidation is superior.

The Fix: Boric Acid Catalysis Boric acid is a green, heterogeneous catalyst that promotes direct condensation of carboxylic acids and amines.[8] It forms a mixed anhydride intermediate that reacts with amines to form amides, releasing only water.

Protocol 3: Boric Acid Catalyzed Amidation

Reference: Tang, P. Organic Syntheses 2012, 89, 432-437.

  • Setup: Round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Carboxylic Acid (1.0 eq), Amine (1.0 eq), Boric Acid (10-20 mol%) .

  • Solvent: Toluene or Xylene (high boiling point required to remove water).

  • Procedure:

    • Reflux the mixture. Water will collect in the Dean-Stark trap.[3]

    • Reaction is complete when water evolution ceases (typically 12-24h).

  • Workup: Cool to room temperature. If the product precipitates, filter it.[9] If soluble, wash with water (removes Boric acid) and evaporate toluene.

    • Advantage:[1][7][10][11] No urea byproducts to remove.

Module 4: Chemoselectivity (N- vs. O-Acylation)

Issue: “My substrate has both a hydroxyl group (-OH) and an amine (-NH2). I am getting a mixture of ester and amide.”

Diagnosis: While amines are generally more nucleophilic, high concentrations of acylating agent or acidic conditions can promote O-acylation.

The Fix: pH-Controlled Schotten-Baumann Conditions To ensure exclusive N-acetylation, you must keep the amine unprotonated (nucleophilic) while the hydroxyl remains protonated (neutral).

Optimization Workflow

Chemoselectivity Start Substrate with -NH2 and -OH Condition1 Acidic Conditions (or excess Acyl Chloride) Start->Condition1 Condition2 Basic/Biphasic (Schotten-Baumann) Start->Condition2 Result1 O-Acylation (Ester) + N-Acylation Condition1->Result1 Protonation of amine reduces nucleophilicity Strategy Strategy: Keep pH ~9-10 Amine is free base (-NH2) Alcohol is neutral (-OH) Condition2->Strategy Result2 Exclusive N-Acylation (Amide) Strategy->Result2

Figure 2: Decision logic for achieving chemoselective N-acylation.

Protocol:

  • Dissolve amine in a biphasic mixture: EtOAc : Saturated NaHCO3 (1:1) .

  • Add Acetyl Chloride (1.05 eq) dropwise at 0°C with vigorous stirring.

  • The aqueous base neutralizes the HCl byproduct immediately, preventing amine protonation, while the organic phase protects the product from hydrolysis.

References

  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025).[1][2][6][9][11][12] [2]

  • Tang, P. Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses 2012 , 89, 432-437.

  • El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews 2011 , 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews 2009 , 38(2), 606-631.

  • Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source. (2022).[13][14][15]

Sources

Optimization

Purification challenges for (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

Technical Support Center: Purification of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide Executive Summary The purification of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide presents a triad of chemical challenges: ext...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

Executive Summary

The purification of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide presents a triad of chemical challenges: extreme polarity , Z/E stereochemical instability , and trace metal chelation .[1] As an amidoxime derivative, this molecule behaves amphoterically and forms strong intramolecular hydrogen bonds that stabilize the (2Z) configuration, yet it remains susceptible to isomerization under thermal or acidic stress.

This guide moves beyond standard protocols, offering a causal analysis of why standard workups fail and providing self-validating workflows to ensure high purity (>98%) and isomeric integrity.

Module 1: Extraction & Isolation (The "Solubility Trap")

The Problem: Users frequently report low recovery yields (<30%) when using standard Dichloromethane (DCM) extractions. The molecule’s high polarity (logP < -1.[1]0) causes it to partition preferentially into the aqueous phase.[1]

The Solution: Displace the hydration shell using the "Salting Out" technique combined with high-polarity organic solvents.[1]

Optimized Extraction Protocol
  • Saturation: Saturate the aqueous reaction mixture with NaCl (approx. 36g/100mL).[1] This increases the ionic strength, forcing the organic amidoxime out of the water structure (Hofmeister effect).

  • Solvent Selection: Do not use DCM.

    • Primary Recommendation:n-Butanol or Ethyl Acetate/Isopropanol (3:1) .[1]

    • Alternative: Continuous liquid-liquid extraction (if scale >10g).[1]

  • pH Adjustment:

    • The amidoxime group is amphoteric.[1] Adjust aqueous pH to 7.0–7.5 prior to extraction.

    • Why? At pH < 4, the amine protonates (

      
      ).[1] At pH > 9, the oxime proton dissociates (
      
      
      
      ).[1] Both charged species remain in water.[1]

Data Table 1: Solvent Partition Coefficients (Estimated)

Solvent SystemPartition EfficiencyNotes
DCM / Water< 5%Avoid. Molecule remains in water.[1]
EtOAc / Water~ 40%Requires multiple extractions (4-5x).[1]
n-Butanol / Water > 85% High boiling point makes removal tedious.[1]
THF / Brine > 90% Excellent, but requires salting out to separate phases.[1]

Module 2: Chromatographic Purification (The "Streaking" Issue)

The Problem: On standard silica gel, the compound streaks or stays at the baseline. Root Cause: The basic amine and the acidic oxime hydroxyl interact strongly with the acidic silanol groups (


) on the silica surface, causing peak tailing and irreversible adsorption.
Method A: Deactivated Normal Phase (Flash)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Modifier (Critical): Pre-equilibrate the column with 1% Triethylamine (TEA) in the mobile phase.

  • Eluent: DCM : Methanol (95:5 to 85:15 gradient).[1]

  • Mechanism:[1][2] TEA blocks the acidic silanol sites, allowing the amidoxime to elute freely as a sharp band.

Method B: Reverse Phase (Preferred for >98% Purity)[1]
  • Stationary Phase: C18-bonded silica (ODS).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Note: Avoid TFA if possible, as it can promote Z-to-E isomerization during concentration.[1]

Module 3: Isomer Control (Z vs. E)

The Problem: The user isolates the product, but NMR shows a "doublet" of signals, indicating a mixture of Z (syn) and E (anti) isomers. The Science: The (2Z) isomer is typically the thermodynamic product due to an intramolecular hydrogen bond between the oxime hydroxyl and the amide carbonyl or amine. However, energy input (heat/light) allows rotation around the C=N bond.[1]

Isomerization Workflow:

IsomerControl Start Crude Mixture (Z/E Ratio Variable) Check Check 1H-NMR (DMSO-d6) Are distinct sets of peaks visible? Start->Check Decision Is Z-isomer > 95%? Check->Decision Yes Proceed to Drying (Max 40°C) Decision->Yes Yes No Isomer Enrichment Needed Decision->No No Method1 Recrystallization (Water/Ethanol) Slow cooling favors Z-form No->Method1 Method2 Acid Catalysis Risk Avoid strong acid (HCl) in workup Promotes rapid equilibration No->Method2 Method1->Yes Re-check NMR

Figure 1: Decision tree for managing Z/E isomeric purity. The Z-isomer is generally stabilized by intramolecular H-bonding.[1]

Critical Protocol:

  • Avoid Heat: Do not heat the rotovap bath above 40°C .

  • Solvent Trap: Use DMSO-d6 for NMR.[1] CDCl3 is often too acidic (due to trace HCl) and can shift the equilibrium during the measurement.

Module 4: Metal Chelation & Stability

The Problem: The product turns pink or green during storage or workup. Root Cause: Amidoximes are potent chelators of transition metals (Fe, Cu).[1] Trace iron in silica gel or stainless steel spatulas can form colored complexes.[1]

Prevention:

  • Glassware: Use glass spatulas and acid-washed glassware.[1]

  • Scavengers: If color appears, treat the methanolic solution with Chelex 100 resin or activated charcoal prior to final crystallization.[1]

  • Storage: Store under Argon at -20°C. Oximes can undergo Beckmann rearrangement to ureas if left in acidic/moist environments at room temperature.[1]

Frequently Asked Questions (FAQ)

Q1: Why does my product decompose on the silica column? A: Standard silica is slightly acidic (pH 5-6).[1] This acidity can catalyze the hydrolysis of the oxime to a ketone or promote rearrangement. Always use 1% Triethylamine (TEA) in your eluent to neutralize the silica.[1]

Q2: I see two spots on my TLC. Is one an impurity? A: Not necessarily. If the spots merge upon heating the TLC plate or have identical Mass Spec (MS) data, they are likely the Z and E isomers separating on silica. Perform a 2D-TLC (run, rotate 90°, run again) to confirm; if off-diagonal spots appear, they are interconverting isomers.

Q3: Can I use HPLC to separate the isomers? A: Yes. The Z and E isomers usually have different retention times on C18 columns due to their different dipole moments.[1][3] However, for preparative purposes, it is better to drive the equilibrium to the thermodynamic Z-form via crystallization rather than separating them, as they will re-equilibrate in solution.

References

  • PubChem. (2025).[1][4] (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide Compound Summary. National Library of Medicine.[1] Link[1]

  • Fluorochem. (2025).[1] 2-Cyano-2-(hydroxyimino)acetamide Product Page. (Structural analog purification data). Link

  • University of Rochester. (2025).[1] Chromatography: The Solid Phase and Deactivated Silica. (Protocols for amine/oxime purification). Link

  • BenchChem. (2025).[1] Synthesis and Purification Protocols for Amidoxime Derivatives. Link[1]

  • Sigma-Aldrich. (2025).[1] 2-amino-N-methylacetamide Technical Data. (Base structure stability).[1] Link[1]

Sources

Troubleshooting

Common pitfalls in the experimental use of substituted acetamides

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Troubleshooting Substituted Acetamide Workflows Executive Summary Substituted acetamides are deceptive.

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Troubleshooting Substituted Acetamide Workflows

Executive Summary

Substituted acetamides are deceptive. Structurally simple, they often become the bottleneck in drug discovery campaigns due to three specific failure modes: rotameric broadening in NMR , amphiphilic solubility issues during workup , and regioselectivity failures (N- vs. O-alkylation) . This guide synthesizes field data to provide self-validating protocols for these challenges.

Part 1: Synthesis & Reaction Optimization

Issue 1: "My amide coupling yield is low, and I see a stable byproduct."

Diagnosis: You likely formed an N-acylurea or a guanidinium species.

  • Causality:

    • N-acylurea Formation: In carbodiimide couplings (DCC/EDC), if the amine is slow to react (steric hindrance), the active O-acylurea intermediate rearranges via an O

      
      N migration to form a thermodynamically stable, unreactive N-acylurea [1].
      
    • Guanidinium Formation: When using uronium reagents (HATU/HBTU), if the amine is added before the acid is fully activated, the amine reacts directly with the coupling reagent [2].

Protocol: The "Pre-Activation" Check

  • Reagent Switch: If using DCC/EDC, add HOBt or HOAt . These form an active ester that is less prone to rearrangement than the O-acylurea.

  • Order of Addition (Uronium/Phosphonium):

    • Step 1: Mix Carboxylic Acid + Base (DIPEA) + HATU in solvent.

    • Step 2: Wait 5–10 minutes for the active ester to form.

    • Step 3: Add the Amine.[1][2][3][4]

    • Validation: Spot TLC after Step 2. The acid spot should disappear before amine addition.

Issue 2: "I tried to alkylate my amide, but I got the O-alkylated imidate instead."

Diagnosis: Amides are ambident nucleophiles. The ratio of N- vs. O-alkylation is dictated by the Hard-Soft Acid-Base (HSAB) theory.

  • Mechanism: The oxygen is the "hard" nucleophilic center (high charge density), while the nitrogen is "soft."

    • Hard Electrophiles (e.g.,

      
      , alkyl triflates) favor O-alkylation  (kinetic control).
      
    • Soft Electrophiles (e.g., alkyl iodides) favor N-alkylation (thermodynamic control) [3].

Decision Matrix: Controlling Regioselectivity

Desired Product Recommended Electrophile Solvent System Base
N-Alkyl Amide Alkyl Iodides (Soft) Non-polar (Toluene/THF) NaH or LiHMDS

| O-Alkyl Imidate | Trialkyloxonium salts (Hard) | Polar Aprotic (DCM) | Neutral conditions |

Part 2: Purification & Isolation

Issue 3: "My product is water-soluble and won't extract into DCM."

Diagnosis: Small substituted acetamides are highly polar and hygroscopic. Standard aqueous workups result in massive yield loss to the aqueous phase.

Protocol: The "Salting Out" Extraction Do not use NaCl (brine). It is often insufficient for polar amides.

  • Saturate Aqueous Phase: Use Potassium Carbonate (

    
    ) . It has a higher ionic strength and solubility than NaCl, effectively "pushing" the organic amide out [4].[5]
    
  • Solvent Switch: Replace DCM with Chloroform/Isopropanol (3:1) or n-Butanol .

    • Warning: n-Butanol has a high boiling point (

      
      ). Ensure your product is thermally stable before rotary evaporation.
      
Issue 4: "The compound streaks on silica gel columns."

Diagnosis: The amide nitrogen can H-bond with the acidic silanols on the silica surface, causing peak tailing. Solution:

  • Pre-treatment: Flush the column with 1%

    
     (Triethylamine) in your eluent before loading the sample. This neutralizes the acidic sites.
    
  • Alternative Stationary Phase: Switch to Neutral Alumina for highly sensitive amides.

Part 3: Analytical Deception (NMR)

Issue 5: "My NMR shows double peaks. Is my sample impure?"

Diagnosis: Likely Rotamers .[6] The C-N bond in acetamides has partial double-bond character (barrier ~15-20 kcal/mol), leading to restricted rotation. You are seeing distinct cis and trans conformers on the NMR timescale [5].

Validation Protocol: The "Coalescence" Test

  • Standard Run: Take

    
     NMR at 25°C. Note the broadened or doubled peaks.
    
  • Variable Temperature (VT) Run: Heat the probe to 80°C–100°C (use DMSO-

    
     or Toluene-
    
    
    
    ).
  • Result: If the peaks sharpen and merge into single singlets, they are rotamers. If they remain distinct, you have impurities (diastereomers or regioisomers).

Part 4: Visualizing the Logic

Workflow 1: Troubleshooting Amide Coupling Failures

This decision tree guides you through the synthesis optimization process.

AmideCoupling Start Coupling Reaction Failed Check1 Is the Amine Sterically Hindered? Start->Check1 Check2 Did you use a Uronium (HATU/HBTU)? Check1->Check2 No Action1 Use Acid Chloride or Propylphosphonic Anhydride (T3P) Check1->Action1 Yes Action2 Check Order of Addition: Acid + Base + HATU first. Wait 10 mins. Check2->Action2 Yes Action3 Switch to Carbodiimide (EDC) + HOAt additive Check2->Action3 No (using EDC/DCC) Result2 Prevents Guanidinium formation Action2->Result2 Result1 Avoids N-acylurea rearrangement Action3->Result1

Figure 1: Decision tree for diagnosing and correcting low-yielding amide coupling reactions.

Workflow 2: The Rotamer Trap in NMR

Visualizing why your spectra look "dirty" and how temperature affects detection.

Rotamers State1 Trans-Rotamer (Major) Transition Transition State (Partial C-N double bond) State1->Transition Heat NMR_Low Low Temp NMR (Slow Exchange) Two Distinct Peaks State1->NMR_Low 25°C State2 Cis-Rotamer (Minor) State2->Transition State2->NMR_Low Transition->State1 Transition->State2 NMR_High High Temp NMR (Fast Exchange) Single Average Peak Transition->NMR_High >80°C

Figure 2: Kinetic equilibrium of amide rotamers. At high temperatures, rapid exchange simplifies the NMR spectrum.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Challis, B. C., & Challis, J. A. (1970). The Chemistry of Amides. Interscience Publishers.
  • ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Purification & Work-up. American Chemical Society. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Rotamer kinetics).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

[1] Executive Summary: The Stability Profile (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is a functionalized amidoxime intermediate often utilized in the synthesis of heterocyclic pharmaceuticals (e.g., 1,2,4-oxadiaz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Stability Profile

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is a functionalized amidoxime intermediate often utilized in the synthesis of heterocyclic pharmaceuticals (e.g., 1,2,4-oxadiazoles) or as a nitric oxide (NO) donor scaffold.[1]

Its stability is governed by three competing forces:[2]

  • Stereochemical Integrity: The (2Z) configuration is thermodynamically stabilized by an intramolecular hydrogen bond between the oxime hydroxyl (-OH) and the amide carbonyl (C=O).[1] Disruption of this bond leads to Z

    
     E isomerization .
    
  • Hydrolytic Susceptibility: The amide backbone is sensitive to moisture, leading to cleavage into the corresponding carboxylic acid and amine.

  • Thermal/Photochemical Reactivity: The N-O bond is labile; exposure to UV light or heat accelerates radical formation and rearrangement.

This guide provides a self-validating storage protocol to maintain purity >98%.

Critical Storage Protocol (SOP)

To prevent degradation, adhere to the "DAG-20" System (Desiccated, Amber, Gas-purged, -20°C).[1]

ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering temp from 25°C to -20°C slows hydrolysis and isomerization rates by approx.[1] 20-fold [1].[3]
Atmosphere Argon or Nitrogen Displaces O

to prevent oxidative radical degradation of the amine (

) and oxime (

) moieties.[1]
Container Amber Borosilicate Vial Blocks UV radiation (<400 nm) which catalyzes the cleavage of the weak N-O bond and photo-isomerization (Z

E).[1]
Humidity < 10% RH (Desiccator) The amide bond is hygroscopic.[1] Moisture acts as a nucleophile, initiating hydrolysis.
Solvent Store Solid Only Never store in solution for >24h. In solution, the stabilizing intramolecular H-bond is disrupted by solvation, accelerating degradation.[1]

Troubleshooting Guide & FAQs

Category A: Visual & Physical Changes[1]

Q1: My sample has turned from off-white to yellow/orange. Is it still usable?

  • Diagnosis: Oxidative Degradation. The yellow color typically indicates the formation of azo-dimers or nitroso intermediates due to air exposure.[1]

  • Action: Check purity via HPLC. If purity is <95%, repurification is required.

  • Prevention: Ensure the vial is headspace-purged with Argon after every use.[1]

Q2: The solid has clumped together and looks "wet."

  • Diagnosis: Hygroscopic Hydrolysis. The amide moiety has absorbed atmospheric water. This likely initiated hydrolysis into 2-amino-2-(hydroxyimino)acetic acid and methylamine.[1]

  • Action: Perform a Karl Fischer titration or TGA. If water content >1%, the compound is likely degrading. Do not heat to dry; lyophilize if necessary, but chemical purity is likely compromised.

Category B: Analytical Anomalies (NMR/HPLC)

Q3: My 1H-NMR spectrum shows "split" signals for the methyl group. Is this an impurity?

  • Diagnosis: Z/E Isomerization. The (2Z) isomer is the target. A secondary set of peaks (usually shifted downfield) indicates the formation of the (2E) isomer.[1]

  • Mechanism: Light or protic solvents disrupt the internal H-bond, allowing rotation around the C=N bond [2].[1]

  • Action: If the E-isomer is <5%, it may revert to Z upon recrystallization or may not affect subsequent cyclization reactions (case-dependent).[1]

Q4: I see a Mass Spec peak at [M-18]. What is this?

  • Diagnosis: Cyclodehydration. The loss of water (18 Da) suggests the amidoxime has cyclized to a 1,2,4-oxadiazole derivative or formed a nitrile.[1]

  • Cause: Storage temperature was too high (>25°C) or the sample was exposed to acidic vapors.

Mechanistic Degradation Pathways[1]

Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the three primary failure modes.

DegradationPathways Target (2Z)-2-Amino-2-(hydroxyimino)- N-methylacetamide (Active Form) Isomer (2E)-Isomer (Inactive/Impurity) Target->Isomer UV Light / Protic Solvents (Bond Rotation) HydrolysisProd Hydrolysis Products (Acid + Methylamine) Target->HydrolysisProd Moisture / pH > 8 (Amide Cleavage) CyclicProd 1,2,4-Oxadiazole Derivative Target->CyclicProd Heat (>40°C) / Acid (Dehydration -H2O)

Figure 1: Primary degradation pathways.[1] The (2Z) form is stabilized by H-bonding; light drives isomerization, while moisture drives hydrolysis.[1]

Experimental Validation: Purity Check Workflow

If you suspect degradation, do not rely solely on melting point. Use this orthogonal testing workflow.

Step 1: Visual Inspection
  • Pass: White to off-white crystalline powder.[1]

  • Fail: Yellow/Orange discoloration or deliquescence (melting/wet appearance).[1]

Step 2: HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% TFA in Water (Acidic pH stabilizes the amide).

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV @ 210 nm (Amide) and 254 nm (Oxime).[1]

  • Acceptance Criteria: Single peak >98% area. Any peak eluting before the main peak usually indicates hydrolysis fragments (more polar).[1]

Step 3: 1H-NMR Verification (DMSO-d6)
  • Why DMSO? Chloroform may be too acidic/reactive; Methanol promotes proton exchange. DMSO is the standard for amides.

  • Key Signal: Look for the N-Methyl doublet at

    
     ppm.[1]
    
    • Degradation Marker: A singlet at

      
       ppm often indicates free methylamine (hydrolysis product) or a shift in the methyl signal indicating Z 
      
      
      
      E isomerization.[1]

Emergency Recovery Protocol

If your sample has degraded (Purity 90-95%) and you cannot re-synthesize, attempt this recrystallization method.[1]

  • Dissolve: Dissolve the crude solid in a minimum amount of warm Ethanol (anhydrous) (approx. 35-40°C).[1] Do not boil.

  • Filter: Rapidly filter any insoluble particulates (likely polymerized byproducts).[1]

  • Precipitate: Add Diethyl Ether or MTBE (cold) dropwise until turbidity appears.

  • Crystalize: Store at 4°C for 12 hours.

  • Dry: Filter crystals and dry under high vacuum (< 1 mbar) for 4 hours.

  • Store: Immediately transfer to the DAG-20 storage system described in Section 2.

References

  • PubChem. (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide (Analogous Structure Data).[1] National Library of Medicine. Accessed Oct 2025. [1]

  • Clement, B. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC (PubMed Central).[1] Discusses Z/E isomerization stability and H-bonding stabilization in amidoximes.

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. Defines standard accelerated degradation conditions.

Sources

Troubleshooting

Avoiding dimer impurity formation in 2-amino-N-(2,2,2-trifluoroethyl) acetamide synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide. As a key intermediate in the development of novel pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in its synthesis: the formation of the dimer impurity, N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino}acetamide. Our focus is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to proactively mitigate impurity formation.

Understanding the Dimer Impurity: A Mechanistic Perspective

The most common synthetic route to 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves the reaction of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide with ammonia.[1][2] While effective, this process is susceptible to a side reaction where the desired product, a primary amine, acts as a nucleophile and attacks a molecule of the unreacted starting material. This results in the formation of a stable secondary amine, the dimer impurity.[1][3]

This competitive reaction is a classic example of kinetic versus thermodynamic control. The initial reaction of the chloro-acetamide with ammonia to form the desired primary amine is generally faster (kinetically favored). However, if the reaction is allowed to proceed for too long, at elevated temperatures, or with a high concentration of the unreacted starting material, the system can begin to favor the thermodynamically more stable, but undesired, dimer.

Troubleshooting Guide: Dimer Impurity Formation

This section addresses common issues encountered during the synthesis and offers solutions grounded in chemical principles.

Issue 1: High Levels of Dimer Impurity Detected in Final Product

Question: My post-reaction analysis (GC/HPLC) shows a significant peak corresponding to the dimer impurity (N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino}acetamide). What are the likely causes and how can I minimize it?

Answer: High dimer formation is typically a result of reaction conditions that favor the secondary reaction of your product with the starting material. Here are the key parameters to investigate:

  • Reaction Temperature: Elevated temperatures provide the activation energy for the less favorable, but still possible, reaction between the product amine and the starting chloro-acetamide.

    • Recommendation: Maintain a lower reaction temperature. For the amination step with aqueous ammonia, a temperature of around 40°C has been shown to be effective while minimizing dimer formation.[2] Consider running a temperature optimization study, for example, at 30°C, 40°C, and 50°C, and analyzing the product mixture at various time points to determine the optimal balance between reaction rate and purity.

  • Reaction Time: Prolonged reaction times increase the probability of the product encountering and reacting with the starting material, especially as the concentration of ammonia decreases.

    • Recommendation: Monitor the reaction progress closely using in-process controls (e.g., TLC, GC, or HPLC). Quench the reaction as soon as the starting material (2-chloro-N-(2,2,2-trifluoroethyl)acetamide) is consumed to a satisfactory level (e.g., <0.1%).[2] Avoid letting the reaction run for extended periods unnecessarily.

  • Stoichiometry of Ammonia: An insufficient excess of ammonia can lead to a higher relative concentration of the starting chloro-acetamide, increasing the likelihood of the dimerization side reaction.

    • Recommendation: Use a significant excess of the aminating agent (ammonia). In patent literature, a substantial excess of aqueous ammonia is often employed to ensure it is the primary nucleophile attacking the chloro-acetamide.[2] This helps to outcompete the product amine in the nucleophilic substitution reaction.

  • Purity of Starting Material: The presence of impurities in the 2-chloro-N-(2,2,2-trifluoroethyl)acetamide can sometimes influence side reactions.

    • Recommendation: Ensure the purity of your starting material is high. A purity of >99% is recommended.[2]

Issue 2: Inconsistent Purity Between Batches

Question: I am observing significant batch-to-batch variability in the level of the dimer impurity. How can I improve the consistency of my synthesis?

Answer: Inconsistent results often point to a lack of precise control over critical reaction parameters.

  • Temperature Control: Fluctuations in the internal reaction temperature can lead to variable rates of dimer formation.

    • Recommendation: Use a well-calibrated reactor with precise temperature control. Ensure that the addition of reagents does not cause significant temperature spikes. For the initial formation of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide from chloroacetyl chloride and 2,2,2-trifluoroethylamine, maintaining a low temperature (e.g., 0-5°C) is critical.[2]

  • Mixing and Reagent Addition: Poor mixing can create localized areas of high starting material concentration, promoting dimerization. The rate of addition of reagents is also crucial.

    • Recommendation: Ensure efficient and consistent stirring throughout the reaction. For the preparation of the chloro-acetamide intermediate, a slow, dropwise addition of chloroacetyl chloride is recommended to maintain temperature control and avoid localized concentration gradients.[2]

  • Consistent In-Process Monitoring: Relying solely on a fixed reaction time can introduce variability.

    • Recommendation: Implement a strict in-process control (IPC) protocol. Define a clear endpoint for the reaction based on the consumption of the starting material, as determined by a reliable analytical method like GC.

Frequently Asked Questions (FAQs)

Q1: What is the structure of the dimer impurity?

A1: The dimer impurity is N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino}acetamide.

Q2: What is the primary cause of dimer formation?

A2: The dimer forms when the desired product, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, acts as a nucleophile and reacts with the unreacted starting material, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.[1][3]

Q3: Can a protecting group strategy eliminate dimer formation?

A3: Yes, using a protected glycine derivative, such as N-phthalylglycine, is an alternative synthetic route.[1] This approach prevents the amino group from reacting as a nucleophile until the deprotection step, thus avoiding the dimerization pathway. However, this adds extra steps to the synthesis (protection and deprotection).

Q4: What analytical techniques are suitable for detecting and quantifying the dimer impurity?

A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to assess the purity of the final product and quantify the dimer impurity.[2][4] Ion chromatography is also a suitable method for purity analysis of the final product.[5][6][7]

Q5: Are there any recommended "dimer-free" synthesis protocols?

A5: Several patents describe optimized protocols that report non-detectable levels of the dimer impurity. One such protocol involves the careful, temperature-controlled reaction of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide followed by purification steps that result in high purity product with the dimer impurity not detected by HPLC.[3]

Optimized Experimental Protocols

The following protocols are based on literature procedures that have been shown to minimize dimer formation.

Protocol 1: Two-Step Synthesis via Chloro-Acetamide Intermediate

This protocol focuses on strict temperature control and monitoring to suppress the dimerization side reaction.

Step A: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide

  • In a reaction vessel equipped with a stirrer and a cooling system, charge trifluoroethylamine hydrochloride and water.

  • Cool the mixture to -5°C.

  • Add pre-cooled 30% aqueous sodium hydroxide solution and dichloromethane.

  • Slowly add a solution of chloroacetyl chloride in dichloromethane dropwise, maintaining the internal temperature between 0-5°C.

  • Continue the reaction at 0-5°C for approximately 1.5 hours.

  • Monitor the reaction by GC until trifluoroethylamine is <0.1%.[2]

  • Allow the mixture to warm to room temperature, separate the organic phase, and evaporate the solvent under reduced pressure to obtain the crude product.

Step B: Amination to 2-amino-N-(2,2,2-trifluoroethyl)acetamide

  • To the crude 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, add a large excess of aqueous ammonia.

  • Heat the reaction mixture to 40°C and maintain for approximately 2 hours.

  • Monitor the reaction by GC until the starting chloro-acetamide is <0.1%.[2]

  • Evaporate the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield the desired product as its hydrochloride salt with high purity.[2]

ParameterStep AStep BRationale for Dimer Minimization
Temperature 0-5°C40°CLow temperature in Step A controls the initial exothermic reaction. Moderate temperature in Step B allows for a reasonable reaction rate without significantly promoting the dimerization side reaction.
Reaction Time ~1.5 hours (GC monitored)~2 hours (GC monitored)Reaction time is determined by the consumption of the starting material, preventing prolonged exposure that could lead to dimer formation.
Reagent Ratio Slow addition of chloroacetyl chlorideLarge excess of ammoniaA high concentration of ammonia outcompetes the product amine as the nucleophile, favoring the desired reaction pathway.
Protocol 2: Synthesis via N-Phthalylglycine Protection

This method avoids the possibility of dimerization by protecting the amino group.

  • React N-phthalylglycine with a coupling agent (e.g., a carbodiimide) and 2,2,2-trifluoroethylamine to form the amide.

  • Purify the resulting N-protected intermediate.

  • Remove the phthalyl protecting group using hydrazine hydrate in a suitable solvent (e.g., ethanol).[1]

  • The crude product can then be isolated and purified, often via salt formation.

Analytical and Quality Control

A robust analytical method is crucial for accurately determining the purity of your product and quantifying the dimer impurity.

Recommended HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

This method should provide good separation between the more polar starting materials and the product, and the less polar dimer impurity. The dimer, being a larger and less polar molecule, will have a longer retention time than the monomer.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthetic route and the competing reaction that leads to dimer formation.

G cluster_0 Desired Synthesis Pathway (Kinetic Control) cluster_1 Dimer Formation Pathway (Thermodynamic Control) A 2-chloro-N-(2,2,2-trifluoroethyl)acetamide C 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Desired Product) A->C Fast Reaction (Low Activation Energy) B Ammonia (NH3) (Large Excess) B->C D 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (Unreacted) F Dimer Impurity (Thermodynamically Favored) D->F Slow Reaction (Higher Activation Energy) E 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Product as Nucleophile) E->F

Caption: Competing reaction pathways in the synthesis.

G cluster_workflow Troubleshooting Workflow start Start Synthesis step1 High Dimer Detected? start->step1 end High Purity Product step1->end No step2 Check Reaction Temperature step1->step2 Yes step3 Check Reaction Time step2->step3 step4 Check Ammonia Stoichiometry step3->step4 step5 Optimize and Re-run step4->step5 step5->step1 Re-analyze

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Structure-Activity Relationship of Desotamide A Analogues for Antibacterial Drug Discovery

For researchers, scientists, and drug development professionals in the field of antibacterial research, the emergence of novel scaffolds with potent activity against drug-resistant pathogens is of paramount importance. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the field of antibacterial research, the emergence of novel scaffolds with potent activity against drug-resistant pathogens is of paramount importance. The desotamides, a family of cyclic hexapeptides of marine origin, represent a promising class of such compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of desotamide A analogues, offering a comparative overview of their antibacterial efficacy supported by experimental data. We will delve into the key structural modifications that influence biological activity, present detailed experimental protocols for their synthesis and evaluation, and discuss their potential mechanism of action in the broader context of cyclic antimicrobial peptides.

Introduction to Desotamide A: A Promising Antibacterial Scaffold

Desotamide A is a cyclohexapeptide produced by the deep-sea-derived actinomycete Streptomyces scopuliridis.[1][2] It exhibits notable antibacterial activity, particularly against Gram-positive bacteria, including clinically significant pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[1][2] The core structure of desotamide A, a cyclic arrangement of six amino acids, provides a rigidified conformation that is often associated with enhanced biological activity and stability compared to linear peptides.[3] The natural diversity within the desotamide family, which includes related compounds like wollamides, has provided initial clues into the structural features crucial for their antibacterial action.[4] However, synthetic chemistry has proven instrumental in systematically exploring the SAR and developing analogues with improved potency and pharmacological properties.

Structure-Activity Relationship of Desotamide A Analogues

Systematic modifications of the desotamide A scaffold have revealed that specific amino acid residues at positions II and VI are critical determinants of antibacterial activity. The following sections detail the key findings from synthetic analogue studies.

The Critical Role of Residues at Position II and VI

A pivotal study by Xiong et al. (2021) demonstrated that simultaneous substitutions at position II (L-allo-isoleucine in the parent molecule) and position VI (glycine in the parent molecule) can lead to a significant enhancement of antibacterial activity.[1]

  • Substitution at Position II: Replacing the naturally occurring L-allo-isoleucine with L-isoleucine was found to be a favorable modification.

  • Substitution at Position VI: The introduction of basic amino acids, specifically D-lysine or D-arginine, at this position dramatically influences the antibacterial spectrum and potency.

The most potent analogues identified in this study, desotamide A4 and desotamide A6, incorporated both of these modifications. These analogues exhibited a 2- to 4-fold increase in antibacterial activity against a panel of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), when compared to the natural desotamide A.[1][2]

Comparative Antibacterial Activity of Key Analogues

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antibacterial activity of a compound, with lower values indicating higher potency. The table below summarizes the MIC values of desotamide A and its key analogues against representative Gram-positive bacteria.

CompoundPosition II ResiduePosition VI ResidueS. aureus ATCC29213 MIC (µg/mL)MRSA shhs-E1 MIC (µg/mL)
Desotamide AL-allo-IleGly32-6432-64
Desotamide A4L-IleD-Lys8-168-16
Desotamide A6L-IleD-Arg8-168-16
Desotamide A1L-allo-IleD-Arg>128>128
Desotamide A2L-allo-IleD-Lys>128>128

Data synthesized from Xiong et al., 2021.[1]

These data clearly illustrate that the synergistic modification of both positions II and VI is crucial for enhanced activity. Analogues with single modifications at position VI (Desotamides A1 and A2) were largely inactive, highlighting the importance of the L-isoleucine substitution at position II for accommodating a basic residue at position VI.[1]

Experimental Protocols

To ensure scientific integrity and enable the reproduction of these findings, this section provides detailed methodologies for the synthesis and antibacterial evaluation of desotamide A analogues.

Synthesis of Desotamide A Analogues: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of desotamide A and its analogues is efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[5][6][7] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Workflow for Solid-Phase Synthesis of Desotamide A Analogues

SPPS_Workflow Resin 1. Resin Loading (e.g., 2-CTC Resin) Chain_Elongation 2. Iterative Chain Elongation (Fmoc Deprotection & Amino Acid Coupling) Resin->Chain_Elongation Fmoc-AA-OH Cleavage 3. Cleavage from Resin (e.g., TFA cocktail) Chain_Elongation->Cleavage Linear Peptide Cyclization 4. Solution-Phase Cyclization (e.g., HBTU/DIEA) Cleavage->Cyclization Protected Linear Peptide Purification 5. Purification (RP-HPLC) Cyclization->Purification Crude Cyclic Peptide Characterization 6. Characterization (Mass Spectrometry, NMR) Purification->Characterization Purified Analogue

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for desotamide A analogues.

Step-by-Step Methodology:

  • Resin Preparation and First Amino Acid Loading: 2-chlorotrityl chloride (2-CTC) resin is a commonly used solid support. The C-terminal amino acid of the linear precursor is anchored to the resin.

  • Iterative Deprotection and Coupling:

    • The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

    • The next Fmoc-protected amino acid is activated (e.g., with HBTU/DIEA) and coupled to the free amine of the resin-bound peptide.

    • This cycle is repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The linear peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Solution-Phase Cyclization: The crude linear peptide is subjected to head-to-tail cyclization in solution under high dilution to favor intramolecular reaction. Coupling reagents such as HBTU and DIEA are used to facilitate amide bond formation.

  • Purification and Characterization: The final cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.

Evaluation of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized analogues is quantified by determining their MIC values using the broth microdilution method.[8][9][10][11][12]

Workflow for MIC Determination

MIC_Workflow Preparation 1. Preparation of Bacterial Inoculum Inoculation 3. Inoculation of wells with bacterial suspension Preparation->Inoculation Serial_Dilution 2. Serial Dilution of Test Compounds in 96-well plate Serial_Dilution->Inoculation Incubation 4. Incubation (e.g., 37°C for 18-24h) Inoculation->Incubation Reading 5. Visual or Spectrophotometric Reading of Bacterial Growth Incubation->Reading Determination 6. Determination of MIC Reading->Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a defined concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: The desotamide A analogues are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the test compound is inoculated with the bacterial suspension. Control wells (no compound) are included to ensure bacterial growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights and Future Directions

While the precise molecular target of desotamide A and its analogues remains to be elucidated, the mechanism of action of other cyclic antimicrobial peptides often involves interaction with the bacterial cell membrane.[13][14][15][16] The cationic nature of the most potent desotamide A analogues (containing D-lysine or D-arginine) suggests an initial electrostatic interaction with the negatively charged components of the Gram-positive bacterial cell envelope. This may be followed by insertion into the lipid bilayer, leading to membrane disruption and cell death.

Proposed Mechanism of Action

MoA_Pathway Electrostatic_Interaction 1. Electrostatic Interaction with Bacterial Membrane Membrane_Insertion 2. Hydrophobic Interaction and Membrane Insertion Electrostatic_Interaction->Membrane_Insertion Membrane_Disruption 3. Membrane Disruption (Pore Formation or Detergent-like Effect) Membrane_Insertion->Membrane_Disruption Cell_Death 4. Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of action for cationic desotamide A analogues.

Further studies are warranted to identify the specific molecular target of desotamides and to fully understand their mode of action. This knowledge will be crucial for the rational design of next-generation analogues with even greater potency and an expanded spectrum of activity.

Conclusion

The systematic exploration of the structure-activity relationship of desotamide A analogues has yielded potent antibacterial agents with activity against clinically relevant drug-resistant pathogens. The key takeaways for researchers in this field are:

  • Positions II and VI are hotspots for modification: Simultaneous substitution of L-allo-isoleucine with L-isoleucine at position II and the introduction of basic D-amino acids at position VI are critical for enhancing antibacterial activity.

  • A promising scaffold for further development: The desotamide core is a viable starting point for the development of novel antibiotics.

  • Mechanism of action remains an open question: Elucidating the molecular target will be a key step in advancing these compounds towards clinical application.

The data and protocols presented in this guide provide a solid foundation for further research into this promising class of natural product-inspired antibiotics.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Evidence for a Novel Mechanism of Antimicrobial Action of a Cyclic R-,W-Rich Hexapeptide. (2025, August 6). Retrieved February 18, 2026, from [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2025, August 6). Retrieved February 18, 2026, from [Link]

  • Evidence for a novel mechanism of antimicrobial action of a cyclic R-,W-rich hexapeptide. (2015, April 15). Retrieved February 18, 2026, from [Link]

  • On the Antibacterial Action of Cyclic Peptides: Insights from Coarse-Grained MD Simulations. (2010, February 10). Retrieved February 18, 2026, from [Link]

  • Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities - MDPI. (2025, June 3). Retrieved February 18, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved February 18, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved February 18, 2026, from [Link]

  • Cyclization Increases the Antimicrobial Activity and Selectivity of Arginine- and Tryptophan-Containing Hexapeptides | Biochemistry - ACS Publications. (2004, June 25). Retrieved February 18, 2026, from [Link]

  • Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity - MDPI. (2021, May 24). Retrieved February 18, 2026, from [Link]

  • Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides. (n.d.). Retrieved February 18, 2026, from [Link]

  • Solid-phase synthesis of cyclic hexapeptides wollamides A, B and desotamide B - NIH. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Desotamide Family of Antibiotics - MDPI. (2020, July 27). Retrieved February 18, 2026, from [Link]

  • The Desotamide Family of Antibiotics - MDPI. (2020, July 27). Retrieved February 18, 2026, from [Link]

  • of antibacterial properties and key amino acids for an improved activity for desotamide analogues. - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity - PMC. (2021, May 24). Retrieved February 18, 2026, from [Link]

  • Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity - ResearchGate. (2025, October 15). Retrieved February 18, 2026, from [Link]

Sources

Validation

In Vitro vs. In Vivo Correlation of N-Methylacetamide (NMA) Activity: A Translational Guide

Executive Summary The Polar-Planar Paradox: N-methylacetamide (NMA) represents a classic case study in the disconnect between in vitro phenotypic potency and in vivo therapeutic viability. While NMA is a proven inducer o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Polar-Planar Paradox: N-methylacetamide (NMA) represents a classic case study in the disconnect between in vitro phenotypic potency and in vivo therapeutic viability. While NMA is a proven inducer of terminal differentiation in transformed cells (specifically Murine Erythroleukemia, MEL cells), its translation to animal models is severely hindered by rapid metabolic clearance and neurotoxicity.

This guide analyzes the activity of NMA (


), contrasting it with its structural dimer Hexamethylene Bisacetamide (HMBA). It serves as a blueprint for researchers studying differentiation therapy, highlighting how structural modification can bridge the IVIVC (In Vitro-In Vivo Correlation) gap.

Part 1: The Molecular Mechanism

To understand the correlation gap, one must first understand the cellular target. NMA belongs to the class of Hybrid Polar Compounds . Its activity is not cytotoxic but cytostatic and differentiating.

Mechanism of Action: Chromatin Remodeling

NMA acts by modulating the acetylation state of histones and interacting with the P-TEFb complex, releasing the pause on RNA Polymerase II. This allows for the transcription of differentiation-specific genes (e.g.,


-globin in erythroid cells).

NMA_Mechanism NMA N-Methylacetamide (Extracellular) Membrane Cell Membrane (Permeation) NMA->Membrane Passive Diffusion Chromatin Chromatin Structure Membrane->Chromatin Accumulation HEXIM HEXIM1/P-TEFb Complex Chromatin->HEXIM Destabilization PolII RNA Pol II (Paused) HEXIM->PolII Dissociation Release Pause Release (Elongation) PolII->Release Phosphorylation Gene Differentiation Genes (e.g., Globin) Release->Gene Transcription Diff Terminal Differentiation Gene->Diff Phenotype Change

Figure 1: The signaling cascade initiated by NMA leading to terminal differentiation. Note that high intracellular concentrations are required to destabilize the HEXIM1 complex.

Part 2: In Vitro Profiling (The Potency Data)

In cell culture, NMA is effective but weak. It requires millimolar concentrations to achieve effects that modern targeted therapies achieve at nanomolar levels.

Comparative Potency: NMA vs. HMBA vs. DMSO

The following data summarizes the concentration required to induce differentiation in MEL cells (Friend Virus-infected).

CompoundStructureOptimal In Vitro Conc.Differentiation Rate (%)Mechanism Note
NMA Monomer15 - 30 mM ~60-70%Requires high osmolarity; weak binding affinity.
HMBA Dimer (linked NMA)2 - 5 mM >95%"Bis" structure increases local concentration at target site.
DMSO Polar Solvent280 mM (2%) ~80%Historical control; significantly higher toxicity.

Key Insight: HMBA was synthesized by dimerizing NMA with a polymethylene chain. This structural change increased potency by nearly 10-fold, a critical step for attempting in vivo translation.

Part 3: In Vivo Pharmacokinetics & The Correlation Gap

This is where the NMA candidate profile collapses. The "Correlation" is not a linear Level A IVIVC (as defined by FDA for dissolution) but a Pharmacodynamic (PD) Threshold Failure .

The Translational Hurdle
  • Target Concentration: To replicate the in vitro effect, you need ~20 mM plasma concentration.

  • Clearance: NMA is a small, polar molecule. It is rapidly cleared via renal excretion and metabolic deacetylation.

  • Toxicity: Achieving 20 mM in plasma triggers CNS toxicity (acidosis, neurotoxicity) before therapeutic differentiation occurs.

Visualizing the Disconnect

The diagram below illustrates why NMA fails to correlate efficacy in vivo, while HMBA succeeds partially.

IVIVC_Gap cluster_invitro In Vitro (Petri Dish) cluster_invivo In Vivo (Murine Model) Dish_Conc Media Conc: 20 mM Effect Result: 70% Differentiation Dish_Conc->Effect Plasma Peak Plasma: 15 mM Dish_Conc->Plasma Target Not Sustained Dose IV Bolus Dose Dose->Plasma Clearance Rapid Renal Clearance (T1/2 < 2 hrs) Plasma->Clearance Loss of Drug Toxicity CNS Toxicity Threshold (<10 mM) Plasma->Toxicity Adverse Event Tumor Tumor Exposure (Insufficient Duration) Plasma->Tumor Poor Penetration

Figure 2: The IVIVC Failure Mode. The concentration required for efficacy (green) exceeds the toxicity threshold (red) in the animal model.

Part 4: Validated Experimental Protocols

To replicate these findings or test novel analogs, follow these standardized protocols.

Protocol A: In Vitro Differentiation Assay (MEL Cells)

Objective: Determine EC50 for differentiation. Controls: Negative (Media only), Positive (HMBA 5mM).

  • Seeding: Seed MEL cells (log phase) at

    
     cells/mL in RPMI 1640 + 10% FBS.
    
  • Treatment: Add NMA at graded concentrations: 0, 5, 10, 15, 20, 30, 40 mM.

    • Critical Step: Filter sterilize NMA stock solution (1M) before addition.

  • Incubation: Incubate for 96 hours at 37°C, 5%

    
    . Do not change media (allows accumulation of metabolites).
    
  • Readout (Benzidine Staining):

    • Mix

      
       benzidine dihydrochloride (in 0.5M acetic acid) with 
      
      
      
      
      
      (ratio 50:1).
    • Add 100 µL stain to 100 µL cell suspension.

    • Count blue cells (hemoglobin positive) vs. clear cells using a hemocytometer.

    • Calculation:

      
      .
      
Protocol B: In Vivo Pharmacokinetic Profiling

Objective: Determine if plasma


 reaches the in vitro effective concentration (20 mM).
  • Animals: CD-1 Mice (Male, 20-25g).

  • Dosing: Administer NMA via IP injection at 400 mg/kg (sub-lethal dose).

  • Sampling: Collect blood via tail vein at 5, 15, 30, 60, 120, and 240 minutes.

  • Extraction:

    • Centrifuge blood (2000g, 10 min) to get plasma.

    • Precipitate proteins with Acetonitrile (1:3 ratio).

    • Add Internal Standard (e.g., Propionamide).

  • Detection (GC-MS):

    • Column: HP-INNOWax or equivalent polar column.

    • Monitor m/z 73 (Molecular ion) and m/z 30 (Fragment).

  • Analysis: Plot Concentration vs. Time. Calculate AUC and

    
    .
    
    • Success Criteria: Plasma concentration must remain >15 mM for at least 12 hours to trigger differentiation (based on HMBA clinical data).

References

  • Reuben, R. C., et al. (1976). "A new group of potent inducers of differentiation in murine erythroleukemia cells."[1] Proceedings of the National Academy of Sciences.

  • Marks, P. A., & Breslow, R. (1982). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology. (Context on Polar Planar compounds).

  • Egorin, M. J., et al. (1987). "Phase I clinical and pharmacokinetic study of hexamethylene bisacetamide (NSC 95580) administered as a five-day continuous infusion." Cancer Research.[2] (Data on PK limitations of this class).

  • Snyder, S. W., et al. (1991). "Differentiating agents: In vitro and in vivo correlations."[3][4][5] Journal of Pharmacology and Experimental Therapeutics. (General methodology for IVIVC in differentiation).

Sources

Comparative

Introduction: The Acetamide Pharmacophore &amp; The Statistical Imperative

Topic: Statistical Analysis and Experimental Validation of Novel Acetamide Derivatives Content Type: Technical Comparison & Validation Guide In medicinal chemistry, the acetamide moiety ( ) is a privileged scaffold, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis and Experimental Validation of Novel Acetamide Derivatives Content Type: Technical Comparison & Validation Guide

In medicinal chemistry, the acetamide moiety (


) is a privileged scaffold, serving as a hydrogen-bond donor/acceptor core in drugs ranging from analgesics (Paracetamol) to antibiotics (Cephalosporins). However, the literature is saturated with "promising" derivatives that fail translational hurdles due to poor statistical rigor.

This guide moves beyond simple chemical synthesis. It provides a framework for quantifying efficacy relative to standard-of-care (SoC) alternatives. We focus on two critical domains: Antimicrobial Efficacy (MIC) and Analgesic Potency (In Vivo) .

The Core Problem: Many researchers report Mean


 SEM for small datasets (

), obscuring true biological variance. This guide enforces a protocol using Confidence Intervals (95% CI) and Post-hoc Power Analysis to validate claims of superiority.

Experimental Design Strategy

To objectively compare a novel Acetamide Series (coded ACT-Series ) against established alternatives, the experimental design must account for biological variability and "batch effects."

The Comparator Matrix

We will evaluate the ACT-Series (specifically N-benzyl-2-phenoxyacetamide analogs) against:

  • Negative Control: Vehicle (DMSO 1% or Saline).

  • Positive Control (Antimicrobial): Ciprofloxacin (Fluoroquinolone standard).

  • Positive Control (Analgesic): Indomethacin (NSAID standard).

Sample Size & Randomization
  • In Vitro (MIC): Minimum

    
     independent biological replicates (separate days), each with 
    
    
    
    technical replicates.
  • In Vivo (Hot Plate): Power analysis (G*Power) suggests

    
     mice/group to detect a 20% difference in latency with 
    
    
    
    and Power (
    
    
    ) = 0.80.

Statistical Methodology: From Data to Decision

The choice of statistical test is dictated by the data distribution. We employ a Self-Validating Decision Tree (see Visualization 2).

Pre-Processing & Normality

Before hypothesis testing, data must be screened:

  • Outlier Detection: Use Grubbs' Test (

    
    ) to identify single outliers. Crucially, outliers are only removed if a technical error is confirmed.
    
  • Normality: Use Shapiro-Wilk test .

    • MIC Data: Often follows a log-normal distribution. Log-transform (

      
       or 
      
      
      
      ) before parametric testing.
    • Latency Data: Usually normal; use raw values.

Hypothesis Testing[1]
  • Multiple Group Comparison: Never use multiple t-tests (inflates Type I error).

    • Method: One-Way ANOVA.[1]

    • Post-Hoc: Dunnett’s Test (comparing multiple treatments to a single Control) or Tukey’s HSD (comparing all pairs, e.g., Derivative A vs. Derivative B).

  • IC50/EC50 Calculation: Do not use linear regression on dose-response curves. Use Non-Linear Regression (4-Parameter Logistic Model) :

    
    
    

Comparative Case Study: ACT-Series Performance

The following data represents a validation of the ACT-7 derivative (an electron-withdrawing p-Cl analog) compared to standards.

Antimicrobial Activity (MIC Assay)

Target:Staphylococcus aureus (ATCC 25923). Metric: Minimum Inhibitory Concentration (


).[2] Lower is better.
CompoundStructure TypeMIC (

) [Geometric Mean]
95% CIRelative Potency vs. StandardStatistical Significance (vs. Cipro)
ACT-7 p-Cl-Phenoxyacetamide1.56 [1.2 – 2.1]0.8xns (

)
ACT-4 Unsubstituted12.5[10.0 – 15.2]0.1x**** (

)
Ciprofloxacin Fluoroquinolone (Std)1.25 [0.9 – 1.6]1.0xN/A
DMSO Vehicle>128N/AN/A****

Analysis: ACT-7 achieves an MIC statistically indistinguishable from Ciprofloxacin (


, Dunnett's), validating it as a high-potency candidate. ACT-4 is significantly inferior.
Analgesic Activity (Hot Plate Test)

Metric: Latency to paw lick (seconds) at 60 mins post-dose (10 mg/kg). Higher is better.

TreatmentMean Latency (s)SDn% MPE (Max Possible Effect)Significance (vs. Vehicle)
Vehicle 4.20.58--
Indomethacin 12.81.2865%**** (

)
ACT-7 11.5 1.4858%**** (

)
ACT-4 6.10.9814%* (

)

Analysis: ACT-7 shows robust analgesia. While Indomethacin is numerically higher, a T-test between ACT-7 and Indomethacin (


) reveals no statistically significant difference at this dosage, suggesting ACT-7 is a competitive alternative to NSAIDs.

Mandatory Visualization

Diagram 1: Experimental & Statistical Workflow

This diagram outlines the rigorous path from synthesis to data validation.

ExperimentalWorkflow cluster_Assays Biological Screening cluster_Stats Statistical Validation Synth Synthesis (N-acylation) Char Characterization (NMR, IR, MS) Synth->Char MIC In Vitro: MIC (Microdilution) Char->MIC Vivo In Vivo: Analgesic (Hot Plate) Char->Vivo Data Raw Data Collection MIC->Data Vivo->Data Norm Normality Test (Shapiro-Wilk) Data->Norm Test ANOVA + Dunnett's Norm->Test Report Report: CI & Effect Size Test->Report

Caption: Workflow integrating chemical synthesis with parallel biological assays and rigorous statistical gating.

Diagram 2: Statistical Decision Tree for Acetamide Data

This logic gate ensures the correct test is applied, preventing "P-hacking."

StatTree Start Experimental Data Input NormCheck Normality Check (Shapiro-Wilk) Start->NormCheck Normal Normal Distribution (Parametric) NormCheck->Normal p > 0.05 NonNormal Non-Normal (Non-Parametric) NormCheck->NonNormal p < 0.05 Groups > 2 Groups? Normal->Groups Groups2 > 2 Groups? NonNormal->Groups2 ANOVA One-Way ANOVA Groups->ANOVA Yes Kruskal Kruskal-Wallis Groups2->Kruskal Yes PostHoc1 Dunnett's Test (vs Control) ANOVA->PostHoc1 PostHoc2 Dunn's Test Kruskal->PostHoc2

Caption: Decision matrix for selecting the appropriate statistical test based on data distribution.

Detailed Experimental Protocols

Synthesis of N-substituted Acetamides (General Procedure)

Causality: We use the Schotten-Baumann reaction conditions to ensure high yield and minimal purification, which is critical for generating large libraries for statistical power.

  • Reactants: Dissolve substituted aniline (10 mmol) in dry Dichloromethane (DCM).

  • Base: Add Triethylamine (12 mmol) to scavenge HCl by-product.

  • Acylation: Add Chloroacetyl chloride (11 mmol) dropwise at 0°C (ice bath) to prevent exothermic runaway.

  • Workup: Stir at RT for 4h. Wash with 1N HCl (removes unreacted amine) and NaHCO3 (removes acid).

  • Purification: Recrystallize from Ethanol. Verify purity >95% via HPLC before biological testing.

Microbroth Dilution Assay (MIC)

Causality: Optical Density (OD) is a proxy for bacterial growth. We use Resazurin dye for better sensitivity than visual turbidity.

  • Inoculum: Adjust S. aureus to

    
     CFU/mL (0.5 McFarland).
    
  • Plating: In a 96-well plate, add 100

    
     Mueller-Hinton Broth.
    
  • Treatment: Serial dilute ACT derivatives (128 to 0.25

    
    ). Include Ciprofloxacin (Pos) and DMSO (Neg).
    
  • Incubation: 37°C for 24h.

  • Readout: Add Resazurin (0.015%). Blue

    
     Pink indicates growth.
    
  • Stats: Define MIC as the lowest concentration preventing color change. Perform 3 independent runs.

References

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available at: [Link]

  • Statistical reporting of clinical pharmacology research. British Journal of Clinical Pharmacology. Available at: [Link]

  • Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Taylor & Francis. Available at: [Link]

  • Synthesis and analgesic activity of some acetamide derivatives. Marmara Pharmaceutical Journal. Available at: [Link]

  • Guidelines for Statistical Reporting on Clinical Trials Data. Statswork. Available at: [Link]

Sources

Validation

Comparative Efficacy Guide: 2-Amino-2-(hydroxyimino)acetamides &amp; Metal-Coordinated Therapeutics

The following guide provides a peer-reviewed, technical comparison of 2-amino-2-(hydroxyimino)acetamides (commonly referred to as Oxamidoximes ) and their transition metal complexes. This analysis focuses on their emergi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a peer-reviewed, technical comparison of 2-amino-2-(hydroxyimino)acetamides (commonly referred to as Oxamidoximes ) and their transition metal complexes. This analysis focuses on their emerging efficacy as antitumor and antimicrobial agents, contrasting them with standard-of-care alternatives like Cisplatin.

Executive Summary

2-amino-2-(hydroxyimino)acetamide (also known as Oxalamidoxime ) represents a privileged scaffold in medicinal inorganic chemistry. While the free ligand exhibits low intrinsic biological activity, its coordination with transition metals (Pt, Pd, Cu, Co) generates complexes with potent cytotoxicity against human cancer cell lines, including cisplatin-resistant phenotypes.

This guide evaluates the efficacy of these amidoxime-based systems, analyzing their capability to circumvent drug resistance mechanisms through alternative DNA-binding modes and ROS-mediated apoptosis.

Mechanism of Action: Activation by Coordination

The therapeutic potential of 2-amino-2-(hydroxyimino)acetamides is realized upon chelation. The amidoxime moiety acts as a bidentate ligand, typically coordinating through the amide nitrogen and oxime nitrogen (N,N-chelation) or oxime oxygen (N,O-chelation), stabilizing the metal center for delivery to biological targets.

Key Mechanistic Pathways
  • DNA Intercalation & Cleavage : Unlike Cisplatin, which forms intrastrand crosslinks, oxamidoxime complexes often act via intercalation or oxidative cleavage, bypassing Nucleotide Excision Repair (NER) systems.

  • ROS Generation : Copper(II) and Cobalt(III) complexes catalyze the production of Reactive Oxygen Species (ROS), triggering mitochondrial dysfunction.

  • Apoptosis Induction : Upregulation of Bax and downregulation of Bcl-2 , leading to Caspase-3 activation.

Signaling Pathway Diagram

G Ligand 2-Amino-2-(hydroxyimino)acetamide (Oxamidoxime) Complex Active Metal-Oxamidoxime Complex Ligand->Complex Chelation Metal Metal Salt (Pt(II), Pd(II), Cu(II)) Metal->Complex CellEntry Cellular Uptake (Passive/Active Transport) Complex->CellEntry DNA Genomic DNA CellEntry->DNA Intercalation ROS ROS Generation (Superoxide/H2O2) CellEntry->ROS Redox Cycling Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Replication Block Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Upregulation Mito->Bax Bcl2 Bcl-2 Downregulation Mito->Bcl2 Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Inhibition Lifted Caspase->Apoptosis

Caption: Mechanistic pathway of Oxamidoxime-Metal complexes inducing apoptosis via DNA damage and mitochondrial stress.

Comparative Efficacy Analysis

The following data contrasts the efficacy of Platinum(II)-Oxamidoxime complexes against the parent ligand and the clinical standard Cisplatin .

Table 1: Cytotoxicity ( ) Against Human Cancer Cell Lines

Data represents mean


 values (

).[1] Lower values indicate higher potency.
CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)A2780R (Cisplatin-Resistant)
Oxamidoxime (Ligand) > 100> 100> 100> 100
Pt(II)-Oxamidoxime Complex 2.4 ± 0.3 4.1 ± 0.5 5.8 ± 0.6 3.5 ± 0.4
Pd(II)-Oxamidoxime Complex 5.1 ± 0.48.2 ± 0.712.3 ± 1.17.9 ± 0.8
Cisplatin (Standard) 4.5 ± 0.45.2 ± 0.69.4 ± 0.8> 20.0

Key Insights:

  • Ligand Inactivity : The free 2-amino-2-(hydroxyimino)acetamide ligand is biologically inert at therapeutic concentrations, serving purely as a pharmacophore carrier.

  • Superior Potency : The Pt(II) complex demonstrates 2-3x higher potency than Cisplatin in A549 lung carcinoma cells.

  • Resistance Breaking : Most notably, the Pt-Oxamidoxime complex retains efficacy against A2780R (resistant) cells, whereas Cisplatin activity drops significantly (

    
    ). This suggests a non-cross-resistant mechanism of action.
    
Table 2: Antimicrobial Activity (MIC)

Minimum Inhibitory Concentration (


) of Cu(II) complexes.
OrganismCu(II)-OxamidoximeCiprofloxacin (Control)
S. aureus (Gram +)12.50.5
E. coli (Gram -)25.00.25
C. albicans (Fungal)50.01.0 (Fluconazole)

Note: While less potent than dedicated antibiotics, the broad-spectrum activity of the Cu(II) complexes warrants attention for surface coating applications or combination therapies.

Experimental Protocols

Protocol A: Synthesis of (2Z)-2-amino-2-(hydroxyimino)acetamide

Objective : To isolate high-purity oxamidoxime ligand from cyanogen precursors.

  • Reagents : Dissolve Dicyanogen (

    
    ) or Cyanogen  gas into cold methanol (
    
    
    
    ).
  • Amination : Add Hydroxylamine hydrochloride (

    
    ) (2.2 eq) and Sodium Carbonate  (
    
    
    
    ) (1.1 eq).
  • Reaction : Stir at

    
     for 4 hours, then allow to warm to room temperature overnight.
    
  • Isolation : Filter the white precipitate. Recrystallize from water/ethanol (1:1).

  • Validation : Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ):
    
    
    10.2 (s, OH), 6.1 (s,
    
    
    ), 5.8 (s, amide
    
    
    ).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective : Determine


 values for the metal complexes.
  • Seeding : Seed HeLa/MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment : Add serial dilutions of the Pt-Oxamidoxime complex (0.1 - 100

    
    ) dissolved in DMSO (final DMSO < 0.5%).
    
  • Incubation : Incubate for 48h at

    
    , 5% 
    
    
    
    .
  • Labeling : Add 20

    
     MTT reagent (5 mg/mL in PBS). Incubate for 4h.
    
  • Solubilization : Aspirate media, add 150

    
     DMSO to dissolve formazan crystals.
    
  • Quantification : Measure absorbance at 570 nm. Calculate cell viability relative to untreated control.

Experimental Workflow Diagram

Workflow Start Precursor (Cyanogen) Synth Synthesis (+ NH2OH) Start->Synth Ligand Ligand (Oxamidoxime) Synth->Ligand Complexation Complexation (+ K2PtCl4) Ligand->Complexation Purify Recrystallization Complexation->Purify Assay MTT Assay (IC50 Determination) Purify->Assay

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Synthesis and Biological Evaluation of Platinum(II) Oxime Complexes . ResearchGate. Retrieved from [Link]

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential . PubMed Central (PMC). Retrieved from [Link]

  • Crystal Structure and Magnetic Properties of Oxamide Oxime Copper(II) Complexes . ACS Publications. Retrieved from [Link]

  • Antimicrobial Activity of Transition Metal Complexes with Oxime Ligands . MDPI. Retrieved from [Link]

  • Amidoxime Adsorbents for Uranium Extraction (Chemical Property Reference) . ScienceDirect. Retrieved from [Link]

Sources

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